Thiabendazole-13C6
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2140327-29-1 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,8+1 |
InChI Key |
WJCNZQLZVWNLKY-UQUYMPKGSA-N |
Isomeric SMILES |
C1=C(N=CS1)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Thiabendazole-13C6: A Technical Guide to Chemical Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Thiabendazole-13C6. This stable isotope-labeled compound is a critical tool in metabolism, pharmacokinetic studies, and as an internal standard in quantitative analysis.
Chemical Structure and Properties
This compound is an isotopologue of Thiabendazole, a broad-spectrum benzimidazole fungicide and anthelmintic. In this compound, the six carbon atoms of the benzimidazole ring are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Thiabendazole.
Chemical Structure:
-
IUPAC Name: 2-(Thiazol-4-yl)-1H-benzo[d]imidazole-4,5,6,7,3a,7a-¹³C₆
-
Molecular Formula: C₄¹³C₆H₇N₃S
-
Molecular Weight: Approximately 207.25 g/mol (differs slightly based on the exact isotopic abundance)
-
CAS Number: 2140327-29-1
The chemical structure of Thiabendazole consists of a benzimidazole moiety linked to a thiazole ring at the 2-position. The ¹³C labeling in this compound is specifically on the six carbons of the benzene ring component of the benzimidazole structure.
Caption: Chemical structure of this compound.
Isotopic Purity Data
The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry and represents the percentage of the compound that is fully labeled with six ¹³C atoms.
| Supplier | Stated Isotopic Purity | Chemical Purity |
| Cambridge Isotope Laboratories | 99%[1] | >98% |
| Sigma-Aldrich (PESTANAL®) | Not specified | Analytical Standard |
| Clearsynth | Not specified | Not specified |
| LGC Standards (for TRC) | Not specified | Not specified |
Note: Isotopic and chemical purity can vary between batches. It is recommended to always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of unlabeled Thiabendazole. A common synthetic route involves the condensation of a ¹³C₆-labeled o-phenylenediamine with 4-thiazolecarboxamide.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for ¹³C-labeled compounds like this compound is primarily achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Method
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the most common method for determining isotopic purity.
Objective: To determine the relative abundance of the fully ¹³C₆-labeled Thiabendazole compared to its less-labeled and unlabeled counterparts.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 µg/mL).
-
-
Chromatographic Separation (optional but recommended):
-
Inject the sample into the UHPLC system to separate the analyte from any potential impurities.
-
A C18 reversed-phase column is typically used.
-
The mobile phase can be a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
-
Mass Spectrometric Analysis:
-
The eluent from the UHPLC is introduced into the mass spectrometer.
-
Use a soft ionization technique, such as electrospray ionization (ESI), in positive ion mode.
-
Acquire full scan mass spectra over a mass range that includes the unlabeled Thiabendazole (m/z ≈ 202.04) and the fully labeled this compound (m/z ≈ 208.06).
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions ([M+H]⁺) of all expected isotopologues (M+0 to M+6).
-
Integrate the peak areas for each isotopologue.
-
Correct the peak areas for the natural abundance of ¹³C in the unlabeled portion of the molecule and in the reagents.
-
Calculate the isotopic purity as the percentage of the peak area of the M+6 isotopologue relative to the sum of the peak areas of all isotopologues.
-
Caption: Experimental workflow for isotopic purity analysis by LC-MS.
NMR Spectroscopy Method
NMR spectroscopy, particularly ¹³C-NMR, can also be used to assess isotopic enrichment.
Objective: To confirm the positions of ¹³C labeling and estimate the isotopic enrichment.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C-sensitive probe.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
-
¹³C-NMR Spectrum Acquisition:
-
Acquire a quantitative ¹³C-NMR spectrum. This typically requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.
-
Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.
-
-
Data Analysis:
-
Compare the ¹³C-NMR spectrum of the labeled compound to that of an unlabeled Thiabendazole standard.
-
The signals corresponding to the labeled benzimidazole carbons will be significantly enhanced in the this compound spectrum.
-
The presence of ¹³C-¹³C coupling can be observed, confirming the incorporation of multiple ¹³C atoms in the same molecule.
-
The relative integrals of the signals from the labeled and unlabeled carbons (thiazole ring carbons) can be used to estimate the isotopic enrichment.
-
Applications
This compound is primarily used as an internal standard in analytical methods for the quantification of Thiabendazole in various matrices, including:
-
Food and Agriculture: Monitoring of fungicide residues in fruits, vegetables, and other crops.
-
Environmental Analysis: Detection of Thiabendazole in soil and water samples.
-
Pharmaceutical and Clinical Research: In vivo drug metabolism and pharmacokinetic studies.
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.
References
Synthesis and purification of 13C labeled Thiabendazole
An In-depth Technical Guide to the Synthesis and Purification of ¹³C Labeled Thiabendazole
Introduction
Thiabendazole [2-(4-thiazolyl)benzimidazole] is a broad-spectrum benzimidazole fungicide and anthelmintic agent. Its primary applications include controlling fungal diseases in fruits and vegetables and treating parasitic infections.[1] Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), is a critical tool in drug development and metabolic research.[2] ¹³C labeled Thiabendazole serves as an invaluable internal standard for quantitative analysis by mass spectrometry in pharmacokinetic studies, residue analysis, and metabolic flux analysis, allowing for precise differentiation from its unlabeled analog.[3][4]
This guide provides a detailed overview of a robust synthetic route and subsequent purification protocol for Thiabendazole-benzimidazole-¹³C₆, where all six carbon atoms of the benzene ring are labeled. The methodologies are presented to be accessible for researchers, scientists, and professionals in drug development.
Synthesis of ¹³C Labeled Thiabendazole
The synthesis of Thiabendazole is most effectively achieved through the acid-catalyzed condensation of an o-phenylenediamine derivative with a thiazole derivative. A high-yield, one-step process involves the reaction of o-phenylenediamine with 4-cyanothiazole.[5] To produce the ¹³C₆ labeled variant, ¹³C₆-o-phenylenediamine is used as the starting material.
Synthetic Pathway
The reaction proceeds via an acid-catalyzed condensation, where the o-phenylenediamine reacts with 4-cyanothiazole to form the benzimidazole ring system.[6]
Caption: Synthetic pathway for ¹³C₆ Labeled Thiabendazole.
Experimental Protocol: Synthesis
This protocol is based on the acid-catalyzed condensation method.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add a solution of ¹³C₆-o-phenylenediamine in water.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the stirred solution until a pH of 2.5 to 6.0 is achieved.
-
Addition of Reactant: Add 4-cyanothiazole to the reaction mixture. The molar ratio of ¹³C₆-o-phenylenediamine to 4-cyanothiazole should be approximately 1:1.
-
Reaction: Heat the mixture to reflux (typically between 80°C and 100°C) with continuous stirring. Maintain the reaction for a sufficient time to ensure complete conversion (e.g., 4-8 hours), which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Thiabendazole-¹³C₆ product, being poorly soluble in the acidic aqueous medium, will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product on the filter with deionized water to remove residual acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 80-90°C to a constant weight.
Data Summary: Synthesis
Table 1: Reactant Properties
| Compound | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| o-phenylenediamine-¹³C₆ | ¹³C₆H₈N₂ | 114.15 | ¹³C Labeled Precursor |
| 4-cyanothiazole | C₄H₂N₂S | 110.14 | Thiazole Precursor |
| Hydrochloric Acid (37%) | HCl | 36.46 | Catalyst |
| Water | H₂O | 18.02 | Solvent |
Table 2: Typical Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80 - 100 °C |
| pH | 2.5 - 6.0 |
| Reaction Time | 4 - 8 hours |
| Expected Yield | >80% |
| Purity (Crude) | >95% |
Purification of ¹³C Labeled Thiabendazole
Purification is essential to remove unreacted starting materials, by-products, and other impurities. A common and effective method involves solvent extraction and recrystallization.[6]
Purification Workflow
The crude product is purified by slurrying in a suitable solvent, followed by filtration, washing, and drying to yield the final high-purity product.
Caption: Workflow for the purification of Thiabendazole-¹³C₆.
Experimental Protocol: Purification
This protocol describes a solvent slurry and recrystallization method for purification.[6]
-
Solvent Slurry: Place the crude Thiabendazole-¹³C₆ (e.g., 5 grams) into an Erlenmeyer flask.
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 50 mL of a water/ethanol mixture). The choice of solvent may be optimized to maximize recovery and purity.
-
Stirring: Stir the mixture vigorously for one hour. The temperature can be maintained at room temperature or elevated to improve the dissolution of impurities.
-
Filtration: Filter the slurry at room temperature to collect the purified Thiabendazole-¹³C₆ crystals.
-
Washing: Wash the collected crystals twice with portions of deionized water (e.g., 50 mL each) to remove any remaining solvent and soluble impurities.
-
Drying: Transfer the purified crystals to a vacuum oven and dry at 80-90°C under vacuum (e.g., 15-20" Hg) until a constant weight is achieved.
-
Analysis: Confirm the purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.
Data Summary: Purification and Analysis
Table 3: Analytical Data Comparison
| Property | Unlabeled Thiabendazole | Thiabendazole-¹³C₆ |
|---|---|---|
| Formula | C₁₀H₇N₃S | C₄¹³C₆H₇N₃S |
| Molar Mass ( g/mol ) | 201.25 | 207.24 |
| Purity (Post-Purification) | >99% (Typical) | >99% (Expected) |
| Isotopic Enrichment | N/A | >99% (Expected) |
Mechanism of Action
Thiabendazole exerts its biological effects through distinct mechanisms in fungi and helminths. Understanding these pathways is crucial for its application in drug development.
Caption: Mechanism of action of Thiabendazole in fungi and helminths.[3][7]
This guide provides a comprehensive framework for the synthesis and purification of ¹³C labeled Thiabendazole. The detailed protocols and structured data are intended to support researchers in producing high-purity labeled compounds for advanced analytical and metabolic studies.
References
- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiabendazole (ring-¹³Câ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-8370-1.2 [isotope.com]
- 5. mdpi.com [mdpi.com]
- 6. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]
- 7. Tiabendazole - Wikipedia [en.wikipedia.org]
Physical and chemical properties of Thiabendazole-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, mechanism of action, and analytical applications of Thiabendazole-13C6. This stable isotope-labeled compound is a critical tool for researchers in drug development, clinical diagnostics, and food safety, primarily serving as an internal standard for the precise quantification of Thiabendazole.
Core Physical and Chemical Properties
This compound is the isotopically labeled form of Thiabendazole, a well-established benzimidazole-based fungicide and anthelmintic.[1] The incorporation of six Carbon-13 atoms into the benzimidazole ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[2] Its physical and chemical properties are largely identical to its unlabeled counterpart, with the key difference being its molecular weight.
Table 1: Summary of Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-Thiazol-4-yl-1H-[3a,4,5,6,7,7a-13C]benzimidazole | [2] |
| Synonyms | 2-(4-Thiazolyl)benzimidazole-13C6 | [3] |
| CAS Number | 2140327-29-1 | [2][4][5][6] |
| Unlabeled CAS | 148-79-8 | [1][6] |
| Molecular Formula | C₄¹³C₆H₇N₃S | [4][6] |
| Molecular Weight | 207.20 g/mol | [2][4][5][7] |
| Accurate Mass | 207.06 | [6] |
| Appearance | White to off-white solid (inferred from unlabeled form) | [8][9][10] |
| Melting Point | ~300-305 °C (unlabeled Thiabendazole) | [8][9] |
| Solubility | Low solubility in water at neutral pH; increases in dilute acid. Soluble in DMSO (~20 mg/mL) and DMF (~20 mg/mL); slightly soluble in ethanol (~0.5 mg/mL). | [10][11][12] |
| Storage | 2-8°C, in a dry and well-ventilated place. | [2][9] |
Synthesis and Manufacturing
The production of this compound involves a multi-step organic synthesis designed to incorporate the ¹³C atoms into the benzimidazole core structure. While the precise, proprietary methods for isotopic labeling may vary, the fundamental synthesis of the Thiabendazole scaffold is well-documented. A common approach involves the acid-catalyzed condensation reaction between a thiazole derivative and o-phenylenediamine.[13][14] For the labeled compound, a ¹³C₆-labeled o-phenylenediamine would be a logical precursor.
Mechanism of Action
As an isotopologue, this compound is expected to exhibit the same biological activity as unlabeled Thiabendazole. The primary anthelmintic mechanism is the specific inhibition of fumarate reductase, a mitochondrial enzyme crucial to the energy metabolism of many helminths.[1][11] By blocking this enzyme, Thiabendazole disrupts the citric acid cycle, leading to impaired energy production and eventual death of the parasite.[11] A secondary mechanism involves binding to the protein beta-tubulin, which interferes with the formation of the cytoskeleton.[13]
Experimental Protocols and Applications
The foremost application of this compound is as an internal standard for the quantification of Thiabendazole in various matrices, including food products, environmental samples, and biological fluids.[2] Its use is critical for correcting for matrix effects and variations in instrument response in methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2]
General Analytical Workflow
A typical quantitative analysis involves spiking the sample with a known concentration of this compound at the beginning of the sample preparation process. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar extraction recovery and ionization efficiency. The final quantification is based on the ratio of the analyte's mass spectrometer signal to that of the internal standard.
Methodologies for Quantification
Liquid chromatography is the most prevalent technique for the determination of Thiabendazole.[10][15] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides the highest sensitivity and selectivity.
Illustrative Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a solvent such as acetonitrile or methanol.[7]
-
Homogenize the sample matrix (e.g., fruit tissue, plasma).
-
Spike a measured aliquot of the homogenate with the this compound internal standard solution to a final concentration appropriate for the expected analyte level.
-
Perform a sample extraction, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for food samples or solid-phase extraction (SPE) for liquid samples.
-
Evaporate the final extract and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from high aqueous to high organic content.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Thiabendazole: Q1 (202.1) -> Q3 (e.g., 175.1, 131.1)
-
This compound: Q1 (208.1) -> Q3 (e.g., 181.1, 137.1)
-
-
Data Analysis: Integrate the peak areas for both the analyte and the internal standard MRM transitions. Calculate the peak area ratio and determine the concentration of the analyte from a calibration curve prepared in a similar manner.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 2140327-29-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS - 2140327-29-1 | Axios Research [axios-research.com]
- 5. This compound | 2140327-29-1 [chemicalbook.com]
- 6. This compound | TRC-T344154-50MG | LGC Standards [lgcstandards.com]
- 7. Thiabendazole (ring-¹³Câ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-8370-1.2 [isotope.com]
- 8. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]
- 14. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]
- 15. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Thiabendazole-13C6: A Technical Guide to its Certificate of Analysis and Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiabendazole-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the fungicide and anthelmintic agent, Thiabendazole. This document outlines the typical data found on a Certificate of Analysis, details its application in analytical methodologies, and illustrates relevant biological and experimental workflows.
Certificate of Analysis: Understanding the Data
A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information attesting to its quality and suitability for use in quantitative analysis. Below are tables summarizing the typical quantitative data and specifications provided by manufacturers.
Table 1: Chemical and Physical Properties
| Property | Specification |
| Chemical Name | 2-(Thiazol-4-yl)-1H-[3a,4,5,6,7,7a-13C]benzimidazole |
| Synonyms | Thiabendazole-(benzimidazole-3a,4,5,6,7,7a-13C6) |
| Molecular Formula | ¹³C₆C₄H₇N₃S |
| Molecular Weight | Approximately 207.20 g/mol |
| CAS Number | 2140327-29-1[1][2] |
| Appearance | White to off-white solid |
| Format | Neat solid or solution in a specified solvent (e.g., Acetonitrile) |
| Storage Condition | 2-8°C[2] |
Table 2: Quality and Purity Specifications
| Parameter | Typical Value | Method |
| Chemical Purity | ≥98% | HPLC, LC-MS/MS |
| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry |
| Certified Concentration (if in solution) | E.g., 100 µg/mL ± 5% | Gravimetrically prepared, verified by LC-MS/MS |
| Unlabeled Thiabendazole | <0.5% | LC-MS/MS |
Application as an Internal Standard in Quantitative Analysis
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Thiabendazole in various matrices, including food, environmental samples, and biological fluids.[2][3] The use of a stable isotope-labeled internal standard is the preferred method for correcting for variations in sample preparation (extraction efficiency) and instrumental analysis (matrix effects and ionization suppression or enhancement).[1][4][5][6]
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocol: Thiabendazole in Water by LC-MS/MS
This protocol is adapted from established methods for the analysis of Thiabendazole in environmental samples.[7][8][9]
1. Preparation of Standards
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 200 µg/mL).
-
Working Internal Standard (IS) Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) for spiking into samples.
-
Calibration Standards: Prepare a series of calibration standards by diluting a certified Thiabendazole reference standard. Each calibration standard should be spiked with the same amount of the working IS solution.
2. Sample Preparation (Solid Phase Extraction - SPE)
-
To a 50 mL water sample, add a precise volume of the this compound working IS solution.
-
Acidify the sample with hydrochloric acid.
-
Condition an Oasis HLB SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of (A) 10 mM ammonium acetate in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Thiabendazole: m/z 202.0 -> 175.1 (quantifier), 202.0 -> 131.1 (qualifier)
-
This compound: m/z 208.0 -> 181.1 (quantifier)
-
-
4. Data Analysis
-
Integrate the chromatographic peaks for both the Thiabendazole and this compound MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Thiabendazole in the samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action of Thiabendazole
Thiabendazole's primary mechanism of action as an anthelmintic is the inhibition of the mitochondrial enzyme fumarate reductase, which is specific to helminths and some anaerobic microorganisms.[10][11][12] This enzyme is a key component of their anaerobic respiration, and its inhibition disrupts their energy metabolism.
Caption: Inhibition of fumarate reductase by Thiabendazole in helminths.
By providing a stable, isotopically distinct version of the analyte, this compound allows for the precise and accurate measurement of Thiabendazole residues, ensuring safety and compliance in various applications. This guide serves as a foundational resource for the effective use of this critical reference material in a laboratory setting.
References
- 1. waters.com [waters.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Purity Thiabendazole 13C6 1873890 28 6 Internal Standard [witega.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiabendazole: A Dual-Action Fungicide Targeting Microtubule Assembly and Mitochondrial Respiration
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiabendazole (TBZ), a member of the benzimidazole class of fungicides, exhibits broad-spectrum activity against a wide range of fungal pathogens. Its efficacy stems from a dual mechanism of action that disrupts critical cellular processes in fungi. The primary mode of action involves the inhibition of microtubule polymerization through direct binding to β-tubulin, leading to the arrest of mitosis and cell division. Concurrently, Thiabendazole targets mitochondrial respiration by inhibiting the enzyme fumarate reductase, a key component of the electron transport chain in some fungi. This comprehensive guide delves into the molecular intricacies of these mechanisms, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to provide a thorough understanding of Thiabendazole's fungicidal action.
Primary Mechanism of Action: Disruption of Microtubule Dynamics
The principal fungicidal activity of Thiabendazole is attributed to its ability to interfere with the formation and function of microtubules.[1][2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.
Binding to β-Tubulin
Thiabendazole selectively binds to the β-tubulin subunit of the tubulin heterodimer.[1][3] This binding is competitive, as demonstrated by studies showing that Thiabendazole can inhibit the binding of other benzimidazole compounds, such as carbendazim, to fungal tubulin.[2] The binding site for benzimidazoles on β-tubulin is located in the vicinity of amino acid residues F167, E198, and F200.[4] Mutations in the gene encoding β-tubulin at these positions have been shown to confer resistance to Thiabendazole in various fungal species.[4]
Inhibition of Microtubule Polymerization
By binding to β-tubulin, Thiabendazole inhibits the polymerization of tubulin dimers into microtubules.[1][5] This disruption of microtubule assembly leads to a cascade of downstream effects, most notably the arrest of mitosis at the metaphase stage.[2] The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, ultimately leading to cell cycle arrest and inhibition of fungal growth.[2]
Quantitative Data on Microtubule Inhibition
The inhibitory effect of Thiabendazole on fungal growth and mitosis has been quantified in various studies. For instance, a concentration of 80 µM Thiabendazole was found to completely inhibit mitosis in the hyphae of Aspergillus nidulans.[2]
| Fungal Species | Assay | Parameter | Value | Reference |
| Aspergillus nidulans | Mitotic Inhibition | Complete Inhibition | 80 µM | [2] |
| Trichophyton spp. | In vitro susceptibility | MIC range | 0.25-4 µg/mL | [6] |
| Microsporum spp. | In vitro susceptibility | MIC range | 0.5-4 µg/mL | [6] |
| Epidermophyton floccosum | In vitro susceptibility | MIC range | 0.5-2 µg/mL | [6] |
Table 1: Quantitative data on the antifungal activity of Thiabendazole related to microtubule disruption.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol outlines a general method for assessing the effect of Thiabendazole on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, and 5% glycerol)
-
GTP solution (1.0 mM)
-
Thiabendazole stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 350 nm
Procedure:
-
Prepare a reaction mixture containing purified tubulin (final concentration, e.g., 40 µM) in G-PEM buffer.
-
Add GTP to the reaction mixture to a final concentration of 1.0 mM.
-
Add varying concentrations of Thiabendazole or DMSO (as a control) to the wells of a 96-well plate.
-
Add the tubulin/GTP reaction mixture to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 350 nm over time. The absorbance increase corresponds to the light scattering caused by microtubule polymerization.
-
The rate of polymerization can be determined from the slope of the linear phase of the absorbance curve. The IC₅₀ value can be calculated as the concentration of Thiabendazole that reduces the maximum rate of tubulin polymerization by 50%.[7]
Signaling Pathway: Inhibition of Mitosis
Caption: Thiabendazole's primary mechanism of action.
Secondary Mechanism of Action: Inhibition of Mitochondrial Respiration
In addition to its effects on microtubules, Thiabendazole also disrupts fungal energy metabolism by targeting the mitochondrial electron transport chain.[8][9] This secondary mechanism contributes to its overall fungicidal activity.
Inhibition of Fumarate Reductase
The primary mitochondrial target of Thiabendazole is believed to be fumarate reductase, an enzyme that catalyzes the reduction of fumarate to succinate.[3][10] This enzyme is particularly important in the anaerobic respiration of some fungi and helminths. By inhibiting fumarate reductase, Thiabendazole disrupts the electron transport chain, leading to a decrease in ATP production and ultimately compromising the energy supply of the fungal cell.[9]
Effects on Other Respiratory Chain Components
Studies have also shown that Thiabendazole can inhibit other components of the mitochondrial respiratory chain, although generally at higher concentrations. These include:
-
Succinate-cytochrome c reductase: This complex is inhibited at relatively low concentrations of Thiabendazole.[8]
-
NADH oxidase and NADH-cytochrome c reductase: These are also inhibited by Thiabendazole.[8]
-
Succinate oxidase: Inhibition of this enzyme requires higher concentrations of the fungicide.[8]
It is noteworthy that cytochrome c oxidase activity is not significantly inhibited by Thiabendazole.[8]
Quantitative Data on Mitochondrial Inhibition
The inhibitory concentrations of Thiabendazole on various mitochondrial enzyme systems have been determined.
| Enzyme System | Fungal Species/Source | IC₅₀ / Inhibitory Concentration | Reference |
| Succinic-cytochrome c reductase | Penicillium atrovenetum | 0.5 µg/mL (complete inhibition) | [8] |
| NADH oxidase | Penicillium atrovenetum | 10 µg/mL (complete inhibition) | [8] |
| NADH-cytochrome c reductase | Penicillium atrovenetum | 10 µg/mL (complete inhibition) | [8] |
| Succinate-dichloro-phenolindophenol reductase | Penicillium atrovenetum | 2 µg/mL (complete inhibition) | [8] |
| Coenzyme Q reductase | Penicillium atrovenetum | 15 µg/mL (complete inhibition) | [8] |
| Succinic oxidase | Penicillium atrovenetum | 167 µg/mL (complete inhibition) | [8] |
| Fumarate Reductase | Strongyloides ratti | EC₅₀ = 4.6 x 10⁻⁴ M | [11] |
| Ubiquinone reduction by Complex II | Porcine mitochondria | IC₅₀ ~100 µmol/L | [12][13] |
Table 2: Quantitative data on the inhibition of mitochondrial respiratory chain components by Thiabendazole.
Experimental Protocol: Fumarate Reductase Activity Assay
This protocol provides a general method for measuring the activity of fumarate reductase and its inhibition by Thiabendazole.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH
-
Fumarate
-
Thiabendazole stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Isolate the mitochondrial fraction from the fungal cells.
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the mitochondrial preparation.
-
Add varying concentrations of Thiabendazole or DMSO (as a control) to the reaction mixture and incubate for a specific period.
-
Initiate the reaction by adding NADH (to a final concentration of, e.g., 100 µM) and fumarate (to a final concentration of, e.g., 1 mM).
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the activity of fumarate reductase. The percentage of inhibition can be calculated by comparing the rates in the presence and absence of Thiabendazole.[14]
Experimental Workflow: Investigating Mitochondrial Inhibition
Caption: Experimental workflow for fumarate reductase assay.
Resistance Mechanisms
Fungal resistance to Thiabendazole is primarily associated with mutations in the β-tubulin gene.[4] These mutations alter the structure of the β-tubulin protein, reducing its affinity for Thiabendazole and other benzimidazole fungicides. The most frequently observed mutations conferring resistance are located at codons 167, 198, and 200 of the β-tubulin gene.[4]
Conclusion
Thiabendazole's efficacy as a fungicide is rooted in its multifaceted mechanism of action. By primarily targeting microtubule assembly through the inhibition of β-tubulin polymerization and secondarily disrupting mitochondrial respiration via the inhibition of fumarate reductase and other respiratory chain components, Thiabendazole effectively compromises essential cellular functions in susceptible fungi. A thorough understanding of these molecular mechanisms is crucial for the development of novel antifungal agents and for managing the emergence of fungicide resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of mycology and antifungal drug discovery.
References
- 1. icaonline.co.za [icaonline.co.za]
- 2. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiabendazole - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pomais.com [pomais.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Thiabendazole inhibits ubiquinone reduction activity of mitochondrial respiratory complex II via a water molecule mediated binding feature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Thiabendazole-¹³C₆ for Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Thiabendazole-¹³C₆ for metabolic flux analysis (MFA). Stable isotope labeling with ¹³C is a powerful technique to trace the metabolic fate of drugs and understand their impact on cellular metabolism.[1][][3][4] This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing Thiabendazole-¹³C₆ in your research.
Introduction to Thiabendazole and ¹³C Metabolic Flux Analysis
Thiabendazole is a benzimidazole derivative with well-established antifungal and anthelmintic properties.[5][6] Its mechanism of action primarily involves the disruption of microtubule assembly in parasites and inhibition of the mitochondrial enzyme fumarate reductase.[5][6][7] Understanding the metabolic fate of Thiabendazole and its influence on host and pathogen metabolic pathways is crucial for optimizing its therapeutic efficacy and identifying potential off-target effects.
Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C has become an indispensable tool for quantifying the rates of metabolic reactions within a cell.[8][9][10] By introducing a ¹³C-labeled substrate, such as Thiabendazole-¹³C₆, researchers can track the incorporation of the heavy isotope into downstream metabolites. This information, combined with computational modeling, allows for the precise determination of intracellular metabolic fluxes.[8][9]
Applications of Thiabendazole-¹³C₆ in Metabolic Flux Analysis:
-
Drug Metabolism Studies: Elucidate the metabolic pathways of Thiabendazole in different biological systems (e.g., cell cultures, animal models).[1]
-
Mechanism of Action: Investigate how Thiabendazole perturbs the central carbon metabolism of target organisms.
-
Off-Target Effects: Identify unintended metabolic consequences of Thiabendazole treatment in host cells.
-
Drug Efficacy and Resistance: Correlate metabolic reprogramming with the effectiveness of Thiabendazole and the development of resistance.
Thiabendazole Metabolism
The primary metabolic pathway of Thiabendazole in mammals involves hydroxylation to 5-hydroxythiabendazole, which is subsequently conjugated to form glucuronide and sulfate derivatives for excretion.[5][11] Minor metabolites, such as 4-hydroxythiabendazole, have also been identified.[5] Understanding these transformations is fundamental to designing and interpreting Thiabendazole-¹³C₆ tracing experiments.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tiabendazole - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 10. d-nb.info [d-nb.info]
- 11. go.drugbank.com [go.drugbank.com]
Isotopic Labeling of Fungicides: A Technical Guide for Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the environmental fate of fungicides is a critical aspect of modern agricultural science and drug development. It is essential to determine how these compounds behave and persist in various environmental compartments, such as soil, water, and plants, to assess their potential risks to non-target organisms and ecosystems. Isotopic labeling, a technique that involves replacing an atom in a molecule with its isotope, has become an indispensable tool in these investigations. By "tagging" a fungicide with an isotope, typically a radioisotope like Carbon-14 (¹⁴C) or a stable isotope like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can trace its journey and transformation with high precision and sensitivity. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation involved in using isotopically labeled fungicides for environmental fate studies.
The Role of Isotopic Labeling in Environmental Fate Assessment
Isotopic labeling offers several distinct advantages in the study of fungicide degradation, metabolism, and mobility. The use of radiolabeled compounds, particularly ¹⁴C, allows for the straightforward quantification of the parent fungicide and its transformation products in complex environmental matrices. This is often achieved through techniques like liquid scintillation counting (LSC), which provides a direct measure of radioactivity. The combination of chromatographic separation (e.g., HPLC) with radiodetection offers a powerful method for creating a complete mass balance of the applied radioactivity, ensuring that all major metabolites are accounted for.
Stable isotopes, in conjunction with mass spectrometry (MS), provide an alternative and complementary approach. They are particularly useful for elucidating the structures of unknown metabolites and for avoiding the regulatory and safety concerns associated with radioactive materials.
Key Environmental Fate Studies
Regulatory bodies worldwide, such as the Organisation for Economic Co-operation and Development (OECD), have established standardized guidelines for conducting environmental fate studies. The use of isotopically labeled compounds is often a key requirement in these protocols to ensure data quality and comprehensiveness. The following are some of the most critical studies performed:
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This study investigates the rate and pathway of fungicide degradation in soil under both oxygen-rich and oxygen-poor conditions.
-
Aqueous Photolysis (OECD 316): This experiment determines the role of sunlight in breaking down the fungicide in water.
-
Adsorption/Desorption in Soil (OECD 106): This study assesses the tendency of a fungicide to bind to soil particles, which influences its mobility and potential to leach into groundwater.
-
Metabolism in Plants: These studies examine the uptake, translocation, and metabolic transformation of fungicides within plant tissues.
Quantitative Data Summary
The following tables summarize key quantitative data from environmental fate studies of various isotopically labeled fungicides. The dissipation half-life (DT₅₀) is a critical parameter representing the time it takes for 50% of the applied compound to degrade.
| Fungicide | Isotope | Environmental Compartment | DT₅₀ (days) | Mineralization (% of Applied Radioactivity) | Reference(s) |
| Chlorothalonil | ¹⁴C | Aerobic Sandy Loam Soil | 1 - 16 | - | [1] |
| ¹⁴C | Aerobic Silt Loam Soil | 8 - 31 | - | [1] | |
| ¹⁴C | Aerobic Peat Loam Soil | 7 - 16 | - | [1] | |
| ¹⁴C | Aqueous Solution (pH 9) | 28 - 72 | - | [1] | |
| Surface Soil (Field) | < 1 - 3.5 | - | [2] | ||
| Tebuconazole | ¹⁴C | Aerobic Soil (Laboratory) | 783 | - | [3] |
| Terrestrial Field Dissipation | 48 - 300 | - | [3] | ||
| ¹⁴C | Colombian Soils (Laboratory) | 158 - 198 | < 3% after 63 days | [4][5] | |
| Sediment (Native Conditions) | 136 - 151 | - | [6] | ||
| Strobilurins | |||||
| Azoxystrobin | Soil (Field, Photodegradation) | < 14 | - | [7] | |
| Soil (Dark, Aerobic) | 56 - 84 | - | [7] | ||
| Mandestrobin | ¹⁴C | Aqueous Solution (Photolysis) | 2.7 - 12.8 | - | [8] |
| Triazoles | |||||
| Hexaconazole | Sediment (Native Conditions) | 86 - 94 | - | [6] | |
| Flutriafol | Sediment (Native Conditions) | 139 - 144 | - | [6] | |
| Water (Hydrolysis, pH 7) | 182 | - | [9] | ||
| Epoxiconazole | Water (Photolysis) | 0.03 (0.68 hours) | - | [9] |
Experimental Protocols
Aerobic and Anaerobic Transformation in Soil (Based on OECD 307)
This protocol outlines the general procedure for assessing the degradation of a ¹⁴C-labeled fungicide in soil.
Objective: To determine the rate and pathway of degradation of a fungicide in soil under aerobic and anaerobic conditions.
Materials:
-
¹⁴C-labeled fungicide of known specific activity.
-
Well-characterized soils, typically a sandy loam, silt loam, and clay loam.
-
Incubation flasks equipped with traps for volatile organics and ¹⁴CO₂ (e.g., sodium hydroxide solution).
-
Liquid scintillation counter (LSC).
-
High-performance liquid chromatograph (HPLC) with a radioactivity detector.
-
Solvents for extraction (e.g., acetonitrile, methanol).
Procedure:
-
Soil Preparation: Fresh soil samples are sieved and their moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Application of Test Substance: The ¹⁴C-labeled fungicide is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: The flasks are continuously flushed with humidified air.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the flasks are flushed with an inert gas like nitrogen.
-
Samples are incubated in the dark at a constant temperature (e.g., 20°C).
-
-
Sampling: Duplicate flasks are removed at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Analysis:
-
Volatiles: The trapping solutions are analyzed for radioactivity by LSC to quantify ¹⁴CO₂ (mineralization) and volatile organic metabolites.
-
Soil Extraction: The soil is extracted sequentially with solvents of increasing polarity. The total radioactivity in the extracts is determined by LSC.
-
Chromatographic Analysis: The extracts are analyzed by HPLC with a radioactivity detector to separate and quantify the parent fungicide and its transformation products.
-
Bound Residues: The radioactivity remaining in the soil after extraction is quantified by combustion analysis.
-
Data Analysis: The dissipation half-life (DT₅₀) of the parent fungicide and the formation and decline of major metabolites are calculated using appropriate kinetic models. A mass balance is performed to account for the distribution of radioactivity at each sampling point.
Aqueous Photolysis (Based on OECD 316)
This protocol describes the general procedure for evaluating the degradation of a ¹⁴C-labeled fungicide in water due to sunlight.
Objective: To determine the rate and pathway of direct photolysis of a fungicide in an aqueous solution.
Materials:
-
¹⁴C-labeled fungicide.
-
Sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9).
-
Quartz flasks (transparent to UV light).
-
A light source that simulates natural sunlight (e.g., a xenon arc lamp with filters).
-
Dark controls wrapped in aluminum foil.
-
LSC and HPLC with a radioactivity detector.
Procedure:
-
Preparation of Test Solutions: The ¹⁴C-labeled fungicide is dissolved in the sterile buffered solutions.
-
Incubation:
-
Irradiated Samples: The quartz flasks are exposed to the light source at a constant temperature.
-
Dark Controls: Control flasks are incubated under the same conditions but shielded from light to assess abiotic hydrolysis.
-
-
Sampling: Aliquots are taken from the flasks at various time points.
-
Analysis: The samples are analyzed directly by HPLC with a radioactivity detector to quantify the parent compound and phototransformation products. Total radioactivity can be confirmed by LSC.
Data Analysis: The photolytic half-life is calculated, and the quantum yield (a measure of the efficiency of the photochemical process) can be determined. Degradation pathways are proposed based on the identified transformation products.
Degradation Pathways
The degradation of fungicides in the environment can occur through a variety of chemical reactions, including hydrolysis, oxidation, reduction, and photolysis. The following diagrams illustrate the generalized degradation pathways for two major classes of fungicides, strobilurins and triazoles.
Strobilurin Fungicides
Strobilurins are known to undergo degradation primarily through the cleavage of the ether linkage and hydrolysis of the ester group.
Triazole Fungicides
Triazole fungicides are generally more persistent in the environment. Their degradation often involves oxidation of alkyl side chains and cleavage of the linkage between the triazole ring and the aromatic moiety.
Sample Preparation and Analytical Techniques
The accurate analysis of isotopically labeled fungicides and their metabolites from complex environmental matrices requires robust sample preparation and sensitive analytical methods.
Sample Preparation:
-
Soil and Sediment: Extraction is typically performed using accelerated solvent extraction (ASE) or sonication with organic solvents like acetonitrile or methanol, often mixed with water.
-
Water: Solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances.
-
Plant Tissues: Samples are often homogenized and extracted with organic solvents. A clean-up step, such as SPE, may be necessary before analysis.
Analytical Techniques:
-
Liquid Scintillation Counting (LSC): Used for the quantification of total radioactivity in liquid samples (e.g., extracts, trapping solutions).
-
High-Performance Liquid Chromatography (HPLC) with Radiodetection: The primary tool for separating and quantifying the parent fungicide and its ¹⁴C-labeled metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique for identifying and quantifying both labeled and non-labeled fungicides and their metabolites, especially when using stable isotopes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fungicides and their metabolites, often requiring a derivatization step.
Conclusion
Isotopic labeling is a cornerstone of modern environmental fate studies for fungicides. The ability to trace the movement and transformation of these compounds with high precision provides invaluable data for assessing their environmental risk. By following standardized protocols, such as those established by the OECD, and employing advanced analytical techniques, researchers can generate the robust data needed for regulatory approval and to ensure the safe and sustainable use of fungicides in agriculture. This technical guide provides a foundational understanding of the key principles and methodologies, empowering researchers to design and execute effective environmental fate studies.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. 14C tebuconazole degradation in Colombian soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the stereoselective degradation of three triazole fungicides in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 8. Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Thiabendazole-13C6 supplier and purchasing information
This guide provides an in-depth overview of Thiabendazole-13C6, a stable isotope-labeled internal standard essential for quantitative analysis in research and drug development. It is intended for researchers, scientists, and professionals in drug development who require precise and accurate measurement of Thiabendazole in various matrices. This document outlines supplier information, purchasing details, a general experimental protocol for its use in mass spectrometry, and the key signaling pathways associated with the unlabeled compound.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes key purchasing information to aid in the selection of the most suitable product for your research needs. Please note that pricing information is generally not publicly available and requires logging into the supplier's website or requesting a quote.
| Supplier | Catalog Number (Example) | Unit Sizes Available | Purity (Chemical/Isotopic) | CAS Number |
| MedChemExpress | HY-B0263S1 | 1 mg, 5 mg, 10 mg | Not explicitly stated | 2140327-29-1 |
| Clearsynth | CS-W-00062 | 1 mg, 2.5 mg, 5 mg, 10 mg | Not explicitly stated | 2140327-29-1 |
| Pharmaffiliates | PA STI 082661 | mg, g, kg | High purity | Not available |
| LGC Standards | TRC-T344154-50MG | 50 mg (custom synthesis) | Not explicitly stated | 2140327-29-1 |
| Forenap | TRC-T344154-50mg | 50 mg | Not explicitly stated | Not available |
| Axios Research | AR-T03571 | Not explicitly stated | Not explicitly stated | 2140327-29-1 |
| Sigma-Aldrich (PESTANAL®) | 34572 | Not explicitly stated | Analytical Standard Grade | Not available |
| Simson Pharma | T1500002 | Custom Synthesis | Not explicitly stated | 2140327-29-1 |
| HPC Standards | 680142 | 10 mg | Not explicitly stated | 2140327-29-1 |
| Cambridge Isotope Laboratories, Inc. | CLM-8370-1.2 | 1.2 mL (100 µg/mL in ACN) | Chemical Purity: 98%, Isotopic Purity: 99% (ring-13C6) | Not available |
| WITEGA Laboratorien | BI002 | 10 mg, 25 mg | High Purity | Not available |
Experimental Protocol: Quantification of Thiabendazole using this compound Internal Standard by LC-MS/MS
This section outlines a general procedure for the use of this compound as an internal standard for the accurate quantification of Thiabendazole in biological or environmental samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite of established methods and should be optimized for your specific matrix and instrumentation.[1][2][3][4][5]
Materials and Reagents
-
Thiabendazole analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Sample extraction solvents (e.g., ethyl acetate, acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) if necessary for sample cleanup
-
Vortex mixer, centrifuge, evaporator
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiabendazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Thiabendazole by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.
Sample Preparation
-
Sample Collection: Collect the matrix of interest (e.g., plasma, urine, tissue homogenate, water).
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to a known amount of the sample.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash with a weak solvent, and elute the analyte and internal standard with a stronger solvent (e.g., methanol).[1][3]
-
-
Evaporation and Reconstitution: Evaporate the collected extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Thiabendazole: Monitor the transition from the precursor ion (m/z 202) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z 208) to a specific product ion.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the Thiabendazole to the this compound internal standard against the concentration of the Thiabendazole working standards.
-
Quantification: Determine the concentration of Thiabendazole in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.[4]
Caption: Experimental workflow for quantification using a stable isotope-labeled internal standard.
Signaling Pathways of Unlabeled Thiabendazole
While this compound is primarily used as an internal standard due to its chemical inertness, the unlabeled compound, Thiabendazole, has known biological activities. Understanding these mechanisms can provide context for studies involving this molecule.
Inhibition of Microtubule Polymerization
Thiabendazole, like other benzimidazoles, exerts its antifungal and anthelmintic effects by disrupting microtubule formation. It specifically binds to β-tubulin subunits, preventing their polymerization into microtubules.[6][7][8][9][10] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell structure. In the context of drug development, this mechanism has been explored for its potential as a vascular disrupting agent in cancer therapy.
Caption: Thiabendazole's inhibition of microtubule polymerization.
Inhibition of Fumarate Reductase in the Electron Transport Chain
Another key mechanism of action for Thiabendazole, particularly in helminths, is the inhibition of the mitochondrial enzyme fumarate reductase.[11] This enzyme is crucial for anaerobic respiration in many parasitic worms, where it catalyzes the final step of the electron transport chain by reducing fumarate to succinate. By inhibiting fumarate reductase, Thiabendazole disrupts the parasite's energy metabolism, leading to its death.
Caption: Inhibition of fumarate reductase by Thiabendazole.
References
- 1. epa.gov [epa.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantitative Analysis of Thiabendazole in Food Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiabendazole in various food matrices. The use of a stable isotope-labeled internal standard, Thiabendazole-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol provides a comprehensive workflow from sample extraction to data analysis, making it suitable for routine monitoring of Thiabendazole residues in food safety and quality control laboratories.
Introduction
Thiabendazole (TBZ) is a widely used benzimidazole fungicide and parasiticide in agriculture and veterinary medicine.[1][2] Its application can lead to residues in various food products, necessitating sensitive and reliable analytical methods for monitoring compliance with regulatory limits.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the determination of TBZ due to its high selectivity and sensitivity.[1][3]
The complexity of food matrices can often lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Thiabendazole-¹³C₆, which has nearly identical physicochemical properties to the analyte, is a highly effective strategy to compensate for these matrix effects and ensure reliable quantification.[4] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Thiabendazole in food samples using Thiabendazole-¹³C₆ as an internal standard.
Experimental
2.1. Materials and Reagents
-
Thiabendazole (purity ≥98.5%)
-
Thiabendazole-¹³C₆ (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts and cleanup sorbents (e.g., PSA, C18)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5][6]
2.2. Standard Solution Preparation
Prepare individual stock solutions of Thiabendazole and Thiabendazole-¹³C₆ in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions by serial dilution in a suitable solvent (e.g., methanol or acetonitrile/water mixture). A mixed working standard solution containing both the analyte and the internal standard should be prepared for spiking into samples and for the preparation of the calibration curve.
2.3. Sample Preparation
The choice of sample preparation method depends on the food matrix. Two common and effective methods are presented below:
2.3.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Food Matrices (e.g., Fruits, Vegetables)
-
Homogenize a representative portion of the food sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate amount of the Thiabendazole-¹³C₆ internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant (acetonitrile extract) and transfer it to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., PSA to remove organic acids and C18 to remove fats).
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2.3.2. Solid Phase Extraction (SPE) for Liquid Food Matrices (e.g., Juices, Milk) [7]
-
Centrifuge the liquid sample to remove any solid particles.
-
Take a 10 mL aliquot of the supernatant and add an appropriate amount of the Thiabendazole-¹³C₆ internal standard working solution.
-
Acidify the sample with formic acid.[5]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions
2.4.1. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute Thiabendazole, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2.4.2. Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following MRM transitions can be used for quantification and confirmation. The collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Thiabendazole | 202.0 | 175.0 | 131.0 |
| Thiabendazole-¹³C₆ | 208.0 | 181.0 | 137.0 |
Data Analysis and Results
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte (Thiabendazole) to the internal standard (Thiabendazole-¹³C₆) versus the concentration of the analyte. The use of the internal standard corrects for any analyte loss during sample preparation and for any variations in instrument response.
3.1. Quantitative Data Summary
The following table structure should be used to summarize the quantitative results from a validation study or routine analysis.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | [Insert Value] µg/kg |
| Limit of Quantification (LOQ) | [Insert Value] µg/kg |
| Recovery (%) | [Insert Range, e.g., 85-110%] |
| Precision (RSD%) | < 15% |
Diagrams
Caption: Experimental workflow for Thiabendazole analysis.
References
- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Application of a mixed-mode solid-phase extraction and cleanup procedure for LC/MS determination of thiabendazole and carbendazim in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Thiabendazole in Fruit Samples by LC-MS/MS with a 13C6 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiabendazole (TBZ) is a widely used benzimidazole fungicide and parasiticide applied pre- and post-harvest to prevent mold and rot in various fruits, particularly citrus and bananas.[1][2] Due to potential health concerns, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for TBZ in food products.[2] This application note details a robust and sensitive method for the quantification of thiabendazole in fruit samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates a stable isotope-labeled internal standard, Thiabendazole-13C6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which allows for efficient extraction of pesticide residues from complex food matrices.[1][4][5][6]
Experimental Protocols
Materials and Reagents
-
Standards: Thiabendazole (Purity ≥98%), this compound (13C6-TBZ) internal standard.[7][8]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (NaOAc), Primary Secondary Amine (PSA) sorbent.
-
Kits: QuEChERS extraction salt packets (e.g., AOAC 2007.01 method containing MgSO₄ and NaOAc).[9]
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm), LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Thiabendazole and 13C6-TBZ in methanol to prepare individual stock solutions.
-
Intermediate Solutions (10 µg/mL): Perform serial dilutions of the stock solutions with methanol to create intermediate and working standard solutions.[7]
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the 13C6-TBZ intermediate solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking appropriate amounts of the TBZ working solution into blank fruit matrix extract. Add the IS working solution to each standard to achieve a constant final concentration (e.g., 20 ng/mL).
Sample Preparation (QuEChERS Method)
The following protocol is a general guideline based on the AOAC Official Method 2007.01.[9]
-
Homogenization: Weigh 10-15 g of the fruit sample (e.g., whole citrus, banana peel, or apple) into a blender. If necessary, cryogenically mill with dry ice to ensure homogeneity and prevent analyte degradation.[1]
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 1% acetic acid, if required for analyte stability).
-
Add a known amount of the 13C6-TBZ internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g NaOAc).[9]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]
-
Instrumental Analysis: LC-MS/MS
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent[3] |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL[11] |
| Column Temp. | 40 °C |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
Note: The gradient should be optimized to ensure baseline separation from matrix interferences.
Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| IonSpray Voltage | 3500 - 5500 V[3][11][12] |
| Temperature | 450 - 600 °C[7][12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen or Argon |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
| Thiabendazole | 202.0 | 175.0 | 150 | ~35 | Quantifier[7][11][12] |
| Thiabendazole | 202.0 | 131.0 | 150 | ~45 | Qualifier[7][11][12] |
| This compound | 208.0 | 181.0 | 150 | ~35 | Internal Standard |
CE = Collision Energy. Bolded transition is typically used for quantification.
Visualization of Experimental Workflow
Caption: Workflow for Thiabendazole analysis in fruit.
Data and Results
Method Validation Summary
The method should be validated according to SANTE or FDA guidelines. Key parameters are summarized below.
| Parameter | Typical Result | Fruit Matrix |
| Linearity (R²) | > 0.999 | Banana, Citrus[13] |
| Limit of Detection (LOD) | 0.009 - 0.017 µg/mL | Banana, Citrus[13] |
| Limit of Quantification (LOQ) | 0.01 - 0.052 mg/kg | Banana, Citrus[13][14] |
| Intra-day Precision (%RSD) | < 1.5% | Banana, Citrus[13] |
| Inter-day Precision (%RSD) | < 1.5% | Banana, Citrus[13] |
Recovery Data
The use of the 13C6-TBZ internal standard corrects for analyte loss during sample preparation, resulting in high accuracy.
| Fruit Matrix | Spiking Level (µg/mL) | Average Recovery (%) | %RSD (n=5) |
| Citrus Fruit | 10 (mg/kg) | 77 - 101 | 0.7 - 4.2 |
| Banana (Solid Food) | 2.5 | 93.61 - 97.63 | < 1.5 |
| Banana (Solid Food) | 5.0 | 94.57 - 98.08 | < 1.5 |
| Banana (Solid Food) | 10.0 | 95.83 - 97.91 | < 1.5 |
| Citrus (Liquid Food) | 2.5 | 94.88 - 97.37 | < 1.5 |
| Citrus (Liquid Food) | 5.0 | 95.20 - 97.45 | < 1.5 |
| Citrus (Liquid Food) | 10.0 | 96.34 - 97.21 | < 1.5 |
Recovery data for Banana and Citrus liquid foods adapted from a study on various food matrices.[13]
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of Thiabendazole in fruit samples. The combination of a QuEChERS-based sample preparation protocol and the use of a stable isotope-labeled internal standard (this compound) provides excellent accuracy, precision, and sensitivity. This method effectively mitigates matrix effects common in complex food samples, making it suitable for routine monitoring and ensuring compliance with regulatory MRLs for food safety.[5][15]
References
- 1. food-safety.com [food-safety.com]
- 2. mdpi.com [mdpi.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 6. gcms.cz [gcms.cz]
- 7. epa.gov [epa.gov]
- 8. This compound | TRC-T344154-50MG | LGC Standards [lgcstandards.com]
- 9. tandfonline.com [tandfonline.com]
- 10. fssai.gov.in [fssai.gov.in]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Application of Thiabendazole-13C6 in Clinical Toxicology Screening
Application Note
Introduction
Thiabendazole is a broad-spectrum benzimidazole anthelmintic and fungicide used in both veterinary and human medicine. In clinical toxicology, monitoring its levels, along with its primary metabolite, 5-hydroxythiabendazole, is crucial for managing overdoses and understanding potential toxic effects, such as hepatotoxicity and nephrotoxicity. The use of a stable isotope-labeled internal standard, such as Thiabendazole-13C6, is the gold standard for quantitative analysis by mass spectrometry. It ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document outlines the application of this compound as an internal standard for the quantification of thiabendazole in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The methodology is based on the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into the biological sample (plasma or urine) as an internal standard. Due to its identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the stable isotope-labeled internal standard, precise and accurate quantification can be achieved, independent of sample loss during preparation or fluctuations in instrument performance.
Clinical Significance
In cases of suspected thiabendazole overdose or in pharmacokinetic studies, accurate measurement of its concentration in biological fluids is essential. Therapeutic plasma concentrations of thiabendazole typically peak between 11 and 18 µg/mL within 1 to 3 hours after oral administration.[1] Toxic levels are not well-defined, but monitoring plasma concentrations can aid in clinical management. Furthermore, analyzing the concentration of its main metabolite, 5-hydroxythiabendazole, in urine provides a non-invasive way to assess exposure and metabolic clearance.
Data Presentation
The following tables summarize typical quantitative data for an LC-MS/MS method for the analysis of thiabendazole, validated using a stable isotope-labeled internal standard. The data is representative of what can be achieved with the described protocol.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 20,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (QC Low, Mid, High) | 90% - 110% |
| Precision (QC Low, Mid, High) (CV%) | < 15% |
| Recovery | 85% - 105% |
| Matrix Effect | Minimal (<15%) |
Table 2: Mass Spectrometry Parameters for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiabendazole | 202.1 | 175.1 | 25 |
| Thiabendazole | 202.1 | 131.0 | 35 |
| This compound | 208.1 | 181.1 | 25 |
| 5-hydroxythiabendazole | 218.1 | 191.1 | 30 |
| 5-hydroxythiabendazole | 218.1 | 147.1 | 40 |
Experimental Protocols
Protocol 1: Quantification of Thiabendazole in Human Plasma
1. Materials and Reagents
-
Thiabendazole analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank, and patient samples)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of thiabendazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the thiabendazole stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 10, 50, 100, 500, 1000, 5000, 10000, 20000 ng/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples (Low, Mid, High).
3. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial.
4. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.
Protocol 2: Quantification of 5-hydroxythiabendazole in Human Urine
1. Materials and Reagents
-
5-hydroxythiabendazole analytical standard
-
This compound (Internal Standard - for procedural monitoring, though a labeled metabolite is ideal)
-
Human urine (blank, and patient samples)
-
β-glucuronidase/arylsulfatase
-
Sodium acetate buffer (pH 5.0)
-
Other reagents as in Protocol 1.
2. Sample Preparation (with enzymatic hydrolysis)
-
To 100 µL of urine sample, add 20 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 50 µL of sodium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for 4 hours to hydrolyze the glucuronide and sulfate conjugates.
-
Proceed with Solid Phase Extraction (SPE) as described in Protocol 1, steps 3.3 to 3.9.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as in Protocol 1, using the MRM transitions for 5-hydroxythiabendazole from Table 2.
Visualization
Caption: Experimental workflow for Thiabendazole analysis.
Caption: Metabolic pathway of Thiabendazole.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Thiabendazole-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology for optimizing drug therapy. It involves measuring drug concentrations in bodily fluids, typically plasma or serum, to adjust dosages for maximal efficacy and minimal toxicity. Thiabendazole is a broad-spectrum benzimidazole anthelmintic and fungicide used in both veterinary and human medicine. Monitoring its systemic exposure is crucial due to potential side effects and to ensure therapeutic levels are achieved. The use of a stable isotope-labeled internal standard, such as Thiabendazole-13C6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variability in sample processing.
This document provides detailed application notes and protocols for the therapeutic drug monitoring of thiabendazole using this compound as an internal standard.
Principle of the Assay
The concentration of thiabendazole in plasma or serum is determined by LC-MS/MS. A known concentration of the stable isotope-labeled internal standard, this compound, is added to the biological sample. Both the analyte (thiabendazole) and the internal standard are extracted from the matrix using protein precipitation. The extract is then analyzed by LC-MS/MS. The ratio of the peak area of thiabendazole to that of this compound is used to calculate the concentration of thiabendazole in the sample, based on a calibration curve prepared in the same biological matrix. This method also allows for the simultaneous quantification of the major metabolite, 5-hydroxythiabendazole.
Pharmacokinetic Parameters of Thiabendazole
Understanding the pharmacokinetic profile of thiabendazole is essential for designing an effective TDM strategy.
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed from the gastrointestinal tract. | [1] |
| Peak Plasma Concentration (Tmax) | 1 to 2 hours after oral administration. | [1] |
| Metabolism | Almost completely metabolized in the liver, primarily to 5-hydroxythiabendazole. | [1] |
| Primary Metabolite | 5-hydroxythiabendazole, which is then conjugated to glucuronide and sulfate esters. | [1] |
| Elimination Half-Life | Approximately 1.2 hours. | [2] |
| Excretion | Primarily in the urine as metabolites. | [1] |
Experimental Protocols
Materials and Reagents
-
Thiabendazole analytical standard
-
This compound (internal standard)
-
5-hydroxythiabendazole analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ammonium acetate
-
Human plasma or serum (drug-free)
-
Pipettes and tips
-
Microcentrifuge tubes
-
96-well plates (optional)
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve thiabendazole, this compound, and 5-hydroxythiabendazole in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the thiabendazole and 5-hydroxythiabendazole stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting thiabendazole from plasma or serum samples.[3][4][5]
-
Label microcentrifuge tubes for blank, calibration curve, quality control, and unknown samples.
-
Pipette 100 µL of the respective sample (blank plasma, spiked plasma for calibration and QC, or patient sample) into the labeled tubes.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiabendazole | 202.1 | 175.1 | Optimized |
| 131.1 | Optimized | ||
| This compound (IS) | 208.1 | 181.1 | Optimized |
| 5-hydroxythiabendazole | 218.1 | 191.1 | Optimized |
Note: The precursor ion for this compound is +6 Da compared to the unlabeled compound. The product ion will also show a corresponding mass shift.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response.
-
Accuracy and Precision: Determined at multiple quality control (QC) levels (low, medium, and high). Accuracy should be within ±15% of the nominal concentration, and precision (as coefficient of variation, %CV) should be ≤15%.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Metabolic Pathway of Thiabendazole
Caption: Metabolic conversion of thiabendazole to its primary metabolites.
TDM Experimental Workflow
Caption: Step-by-step workflow for sample preparation and analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of thiabendazole in a clinical or research setting. The high specificity and sensitivity of this method allow for accurate quantification, which is essential for optimizing patient therapy and supporting pharmacokinetic studies. Adherence to proper method validation ensures the quality and reliability of the generated data.
References
Application Note: Solid-Phase Extraction of Thiabendazole-13C6
Introduction
Thiabendazole is a widely used benzimidazole fungicide and anthelmintic.[1][2] Its residue analysis in various matrices is crucial for food safety and environmental monitoring. Thiabendazole-13C6 is a stable isotope-labeled internal standard used for the accurate quantification of Thiabendazole by mass spectrometry.[3] This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of Thiabendazole and its isotopic variant, this compound, from aqueous samples prior to chromatographic analysis. The protocol leverages the physicochemical properties of Thiabendazole, particularly its varying solubility at different pH levels.[1][2][4][5]
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction cartridge that combines reversed-phase and strong cation-exchange retention mechanisms.[6][7][8] At an acidic pH, the benzimidazole moiety of Thiabendazole is protonated, allowing for strong retention on the cation-exchange sorbent. The reversed-phase characteristics of the sorbent also contribute to the retention of the relatively non-polar molecule. Interfering substances can be washed away with appropriate solvents. The final elution is achieved by using a solvent mixture that disrupts both retention mechanisms, ensuring high recovery of the analyte. This method has been shown to achieve high recovery rates for Thiabendazole from complex matrices such as fruit juices.[6][7][9]
Experimental Protocol
The following table outlines the detailed steps for the solid-phase extraction of this compound. This protocol is also applicable to the unlabeled Thiabendazole.
Table 1: Detailed Solid-Phase Extraction Protocol for this compound
| Step | Procedure | Solvent/Reagent | Volume | Flow Rate | Purpose |
| 1. Cartridge Conditioning | Condition the mixed-mode SPE cartridge. | Methanol | 5 mL | 2-3 mL/min | To wet the sorbent and activate the reversed-phase functional groups. |
| Equilibrate the cartridge. | Deionized Water (pH adjusted to ~2.5 with Formic Acid) | 5 mL | 2-3 mL/min | To prepare the sorbent for sample loading under acidic conditions. | |
| 2. Sample Preparation & Loading | Acidify the aqueous sample. | Formic Acid | Adjust to pH ~2.5 | N/A | To ensure Thiabendazole is protonated for optimal cation-exchange retention. |
| Load the pre-treated sample onto the cartridge. | Acidified Sample | Up to 100 mL | 1-2 mL/min | To retain this compound on the SPE sorbent. | |
| 3. Washing | Wash 1: Remove polar interferences. | Deionized Water | 5 mL | 2-3 mL/min | To wash off unretained polar compounds from the sample matrix. |
| Wash 2: Remove less polar interferences. | 5% Methanol in Water | 5 mL | 2-3 mL/min | To remove compounds with weak reversed-phase interactions. | |
| 4. Elution | Elute the analyte. | 5% Ammonium Hydroxide in Methanol | 2 x 3 mL | 1-2 mL/min | To neutralize the charge on Thiabendazole, disrupting the cation-exchange retention, and elute it with a strong organic solvent. |
| 5. Post-Elution | Evaporate the eluate to dryness. | N/A | N/A | N/A | To concentrate the analyte. |
| Reconstitute the residue. | Mobile Phase (e.g., Acetonitrile/Water mixture) | 500 µL | N/A | To prepare the sample for injection into the analytical instrument (e.g., LC-MS/MS). |
Experimental Workflow
The following diagram illustrates the sequential steps of the solid-phase extraction protocol.
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 2. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]
- 5. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and carbendazim in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of a mixed-mode solid-phase extraction and cleanup procedure for LC/MS determination of thiabendazole and carbendazim in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
QuEChERS Method for Thiabendazole Extraction and Cleanup: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and cleanup of Thiabendazole from various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and accurate analysis of this broad-spectrum fungicide.
Introduction to QuEChERS
The QuEChERS method is a streamlined approach to sample preparation that has gained widespread adoption for the analysis of pesticide residues in food and other complex matrices.[1][2][3] It involves two main steps: a salting-out extraction with an organic solvent (typically acetonitrile), followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[3] This methodology is known for its simplicity, speed, low solvent consumption, and broad analyte applicability.[2]
Thiabendazole, a planar benzimidazole fungicide, can be effectively extracted using the QuEChERS approach. However, careful consideration of the d-SPE cleanup sorbent is crucial, as planar pesticides can be adversely affected by certain materials like graphitized carbon black (GCB).[4]
Experimental Protocols
This section details standardized protocols for the extraction and cleanup of Thiabendazole in various matrices.
Protocol 1: General Protocol for Fruits and Vegetables (High Water Content)
This protocol is adapted from the widely used EN 15662 QuEChERS method and is suitable for fruits and vegetables with high water content.[5]
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[2]
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[5]
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.[5] The upper acetonitrile layer is the raw extract.
2. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL micro-centrifuge tube.
-
Add 150 mg MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent.[2] For matrices with pigments, the use of GCB is common, but it can lead to lower recoveries for planar pesticides like Thiabendazole. Alternative sorbents or reduced amounts of GCB should be considered.
-
Vortex for 30 seconds.[2]
-
Centrifuge at a high speed (e.g., >5000 x g) for 2 minutes.
-
The supernatant is the final, cleaned extract, ready for analysis.
Protocol 2: Modified Protocol for Acidic Fruits (e.g., Lemons)
For acidic matrices, a pH adjustment during extraction can be beneficial for the stability of certain pesticides.
1. Sample Preparation and Extraction:
-
Follow the steps in Protocol 1 for sample preparation and addition of acetonitrile.
-
After adding the QuEChERS extraction salts, add 600 µL of a 5 N sodium hydroxide solution to adjust the pH.[5]
-
Proceed with the shaking and centrifugation steps as described in Protocol 1.
2. Dispersive SPE (d-SPE) Cleanup:
-
Follow the d-SPE cleanup steps as outlined in Protocol 1.
Protocol 3: Protocol for Dry Commodities (e.g., Raisins, Hazelnuts)
Dry samples require a wetting step prior to extraction to ensure efficient partitioning of the analytes into the solvent.
1. Sample Wetting and Preparation:
-
For a 5 g homogenized sample of a dry commodity like raisins, add 8.5 mL of deionized water to a 50 mL centrifuge tube. For a sample like hazelnuts, add 10 mL of water to 5 g of the homogenized sample.[5] Let the sample hydrate for a sufficient amount of time (e.g., 30 minutes).
-
This rehydrated sample is then treated as a "10 g homogenized sample" in the subsequent steps.[5]
2. Extraction and d-SPE Cleanup:
-
Follow the extraction and d-SPE cleanup steps as outlined in Protocol 1.
Data Presentation
The following tables summarize quantitative data for Thiabendazole analysis using the QuEChERS method from various studies.
Table 1: Recovery and Precision Data for Thiabendazole in Food Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | d-SPE Sorbent(s) Used | Reference |
| Fruits and Vegetables | 1.0 | 70.4 - 113.9 | < 16.9 | GCB (Optimized Amount) | [6] |
| Apple Juice | 2 - 500 | 93 | 9 | Mixed-Mode Cation Exchange | [7][8] |
| Strawberries | 10 | 71 - 100 | < 20 | PSA, C18, GCB (in comparison) | [9] |
| Strawberries | 100 | 75 - 102 | < 20 | PSA, C18, GCB (in comparison) | [9] |
| Sour Cherries | 10 and 100 | 85 - 101 | < 5 | EMR-Lipid | [10] |
Table 2: Limits of Quantification (LOQs) for Thiabendazole
| Matrix | LOQ (µg/kg) | Analytical Method | Reference |
| Fruits and Vegetables | 1.0 | UHPLC-MS/MS | [6] |
| Strawberries | 0.001 - 0.005 (mg/kg) | LC-MS/MS | [9] |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general experimental workflow of the QuEChERS method for Thiabendazole extraction and cleanup.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 3. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of a mixed-mode solid-phase extraction and cleanup procedure for LC/MS determination of thiabendazole and carbendazim in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Thiabendazole
An Overview of High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Thiabendazole
Thiabendazole is a widely utilized fungicide and parasiticide in agriculture and veterinary medicine.[1] Its application necessitates reliable and robust analytical methods for monitoring its residues in various matrices, including food products and pharmaceutical formulations, to ensure consumer safety and regulatory compliance. High-performance liquid chromatography (HPLC) stands out as a primary analytical technique for the quantification of Thiabendazole due to its high sensitivity, specificity, and versatility. This document provides detailed application notes and protocols for the determination of Thiabendazole using various HPLC methods.
Principle of HPLC Analysis for Thiabendazole
The HPLC analysis of Thiabendazole is predominantly based on reversed-phase chromatography. In this mode, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. Thiabendazole, being a moderately polar compound, is retained on the stationary phase and its separation from other matrix components is achieved by optimizing the mobile phase composition. Detection is commonly performed using ultraviolet (UV) or fluorescence detectors, with UV detection at approximately 300 nm being a prevalent choice.[2][3]
Method 1: Reversed-Phase HPLC with UV Detection
This method is a robust and widely applicable technique for the quantification of Thiabendazole in various samples, including fruits and vegetables.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size) is recommended.[4]
-
Mobile Phase: A mixture of acetonitrile, methanol, phosphate buffer, and water in a ratio of 30:30:20:20 (v/v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.[4]
-
Column Temperature: 35°C.[4]
-
Detection: UV detection at a maximum absorption wavelength of approximately 301 nm.[4]
2. Preparation of Reagents and Standards:
-
Phosphate Buffer (0.005M): Dissolve 1.36 g of potassium phosphate, monobasic (KH2PO4) in approximately 100 mL of purified water. Add 80 mL of acetonitrile and 1.0 mL of triethylamine. Dilute to the final volume with purified water and adjust the pH to 2.00 with phosphoric acid. Filter the buffer under vacuum.[4]
-
Thiabendazole Stock Standard Solution (~2000 ppm): Accurately weigh and dissolve an appropriate amount of Thiabendazole reference standard in methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range.
3. Sample Preparation (for Fruits and Vegetables):
-
Homogenization: Homogenize a representative sample of the fruit or vegetable.[4]
-
Extraction: Weigh approximately 50 g of the homogenized sample into a suitable container. Add 100.0 mL of acetonitrile and blend for 2 minutes. Add 10 g of sodium chloride (NaCl) and blend for another 2 minutes. Allow the layers to separate.[4]
-
Solid-Phase Extraction (SPE) Cleanup:
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Reversed-Phase C18, 5 µm, 25 cm x 4.6 mm i.d. | [4] |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer:Water (30:30:20:20 v/v) | [4] |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 50 µL | [4] |
| Column Temperature | 35°C | [4] |
| Detection Wavelength | ~301 nm (UV) | [4] |
| Limit of Detection (LOD) | 0.022 µg/g | [4] |
| Limit of Quantitation (LOQ) | 0.068 µg/g | [4] |
| Reporting Limit | 0.10 µg/g | [4] |
Method 2: Fast Stability-Indicating Ion-Paired Reversed-Phase HPLC Method
This method is particularly suitable for quality control laboratories for the assay of Thiabendazole and the estimation of its related compounds in a shorter run time.[2]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described in Method 1.
-
Column: ACE 5 C18 (4.6 × 50 mm, 5 μm particle size).[2]
-
Mobile Phase: A mixture of 25% acetonitrile and 75% 10 mM 1-octanesulfonic acid sodium salt aqueous solution containing 0.1% methanesulfonic acid.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Injection Volume: Not specified, a typical volume would be 10-20 µL.
-
Column Temperature: 35°C.[2]
-
Detection: UV detection at 300 nm.[2]
-
Total Run Time: 4 minutes.[2]
2. Sample Preparation:
-
Sample preparation should be appropriate for the matrix being analyzed (e.g., pharmaceutical formulation). This typically involves dissolving the sample in a suitable solvent, followed by filtration before injection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | ACE 5 C18 (4.6 × 50 mm, 5 μm) | [2] |
| Mobile Phase | 25% Acetonitrile, 75% 10 mM 1-octanesulfonic acid sodium salt (aq) with 0.1% methanesulfonic acid | [2] |
| Flow Rate | 1.5 mL/min | [2] |
| Column Temperature | 35°C | [2] |
| Detection Wavelength | 300 nm (UV) | [2] |
| Total Run Time | 4 min | [2] |
Method 3: Mixed-Mode HPLC for Thiabendazole Analysis
Mixed-mode chromatography offers an alternative selectivity for the separation of Thiabendazole, which can be beneficial for complex matrices.[1][5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described in Method 1.
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm, 100 Å).[3]
-
Mobile Phase: A gradient method with acetonitrile and water containing sulfuric acid as a buffer.[3] For example, 60% Acetonitrile with 0.15% Sulfuric acid in water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: Not specified, a typical volume would be 10-20 µL.
-
Detection: UV detection at 300 nm.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile – 60%, Sulfuric Acid – 0.15% in Water | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection Wavelength | 300 nm (UV) | [3] |
| Limit of Detection (LOD) | 10 ppb | [3] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis of Thiabendazole and the logical relationship of the key steps.
Caption: General workflow for the HPLC analysis of Thiabendazole.
Caption: Decision tree for selecting an appropriate HPLC method.
References
- 1. Separation of Thiabendazole on Mixed-Mode HPLC Columns | SIELC Technologies [sielc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC Method for Analysis of Thiabendazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Thiabendazole | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Overcoming matrix effects in Thiabendazole LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of Thiabendazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Thiabendazole LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][4] In complex matrices like food or biological samples, these effects are a primary challenge for LC-MS/MS methods.[1]
Q2: How can I identify and quantify matrix effects in my Thiabendazole assay?
A2: The most common method to assess matrix effects is the post-extraction spike analysis.[1][2] This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte in a neat (pure) solvent. The matrix effect (ME) can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. The US-FDA guidance for bioanalytical method validation mandates the assessment of matrix effects.[2]
Experimental Protocol: Quantifying Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Thiabendazole standard prepared in the mobile phase solvent.
-
Set B (Post-Extraction Spike): A blank sample matrix is extracted first, and then Thiabendazole standard is added to the final, clean extract.
-
Set C (Spiked Sample): Thiabendazole standard is spiked into the sample matrix before the extraction process.
-
-
Analyze all sets using the LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A significant deviation of ME from 100% confirms the presence of matrix effects.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for Thiabendazole?
A3: Improving sample preparation is a crucial strategy to remove interfering components before they enter the LC-MS/MS system.[1][3][5]
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples.[6][7][8] For water samples, Oasis HLB SPE columns have been used successfully.[6] A general procedure involves acidifying the sample, passing it through the SPE column, washing away interferences, and then eluting Thiabendazole with a solvent like methanol.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices like fruits and vegetables.[7][9][10] It typically involves an initial liquid-liquid extraction with acetonitrile followed by a dispersive SPE (dSPE) cleanup step using sorbents like primary secondary amine (PSA) to remove polar matrix components.[7][10]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate Thiabendazole from matrix components based on its solubility.[5] Adjusting the pH of the aqueous matrix can optimize the extraction of Thiabendazole into an immiscible organic solvent.[5]
Q4: Can modifying my chromatographic conditions help overcome matrix effects?
A4: Yes, optimizing chromatographic separation can help by separating the elution of Thiabendazole from interfering matrix components.[2][3]
-
Improve Chromatographic Resolution: Using columns with higher efficiency, such as UPLC columns, can produce narrower peaks.[11] This reduces the likelihood of co-elution with matrix interferences, thereby minimizing matrix effects.[11]
-
Adjust Gradient Elution: Modifying the mobile phase gradient can alter the retention time of Thiabendazole and potentially separate it from interfering compounds.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that might otherwise slowly bleed off and cause interference in subsequent runs.[12]
Q5: When matrix effects are present, what is the best quantification strategy?
A5: When sample cleanup and chromatography adjustments are insufficient to eliminate matrix effects, specific calibration methods are necessary for accurate quantification.
-
Matrix-Matched Calibration: This is the most common approach. Calibration standards are prepared in a blank matrix extract that is assumed to be representative of the samples being analyzed.[10][13] This ensures that the standards and the samples experience the same degree of matrix effect, which is then canceled out.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[4] A SIL-IS, such as Thiabendazole-d4 or Thiabendazole-¹³C₆, is an ideal internal standard because it has nearly identical chemical properties and chromatographic behavior to the unlabeled analyte.[14][15][16] It will co-elute and experience the same ionization suppression or enhancement, allowing for a highly accurate ratio-based quantification.
Troubleshooting Guide
Problem: Low or inconsistent recovery of Thiabendazole.
| Potential Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and pH. For LLE, ensure the pH is adjusted to keep Thiabendazole in its non-ionized form for better partitioning into the organic solvent.[5] For SPE, ensure the column is properly conditioned and that the elution solvent is strong enough to desorb the analyte. |
| Analyte Degradation | Thiabendazole is generally stable, but check for potential degradation during sample processing, especially if harsh pH or high temperatures are used. |
| Poor Solubility | Ensure the final extract solvent is compatible with the initial mobile phase to prevent the analyte from precipitating in the vial or upon injection.[12] |
Problem: Significant ion suppression or enhancement is observed.
| Potential Cause | Suggested Solution |
| Co-elution of Matrix Components | Improve the sample cleanup procedure. Consider adding an additional cleanup step (e.g., dSPE with PSA) or switching to a more selective SPE sorbent.[7][17] |
| Insufficient Chromatographic Separation | Modify the LC gradient to better separate Thiabendazole from the matrix front.[2] Consider using a column with a different stationary phase chemistry or a higher-resolution column (e.g., UPLC).[11] |
| High Matrix Concentration | Dilute the sample extract. This can be a simple and effective way to reduce the concentration of interfering components, provided the method has sufficient sensitivity to still detect Thiabendazole at the lower concentration.[4] |
| Phospholipid Interference (in plasma/serum) | Phospholipids are a major cause of ion suppression.[5] Use specialized phospholipid removal plates or techniques like HybridSPE-Phospholipid during sample preparation. |
Data Summary
Table 1: Recovery of Thiabendazole Using a Modified QuEChERS Method in Food Matrices.
| Matrix Type | Spiked Concentration (μg/mL) | Recovery Rate (%) |
| Solid Food | 2.5 | 98.08 |
| Solid Food | 5.0 | 97.47 |
| Solid Food | 10.0 | 96.88 |
| Liquid Food | 2.5 | 93.61 |
| Liquid Food | 5.0 | 94.75 |
| Liquid Food | 10.0 | 95.82 |
| Data adapted from a study validating an HPLC-PDA method, demonstrating high recovery rates with an optimized extraction method.[18] |
Table 2: Method Validation Parameters for Thiabendazole in Food Matrices.
| Matrix Type | Method | LOD (μg/mL) | LOQ (μg/mL) |
| Solid Food | HPLC-PDA | 0.009 | 0.028 |
| Liquid Food | HPLC-PDA | 0.017 | 0.052 |
| Liquid Food | LC-MS/MS | 0.62 | 1.83 |
| Data from a validation study comparing HPLC-PDA and LC-MS/MS methods.[13][18][19] |
Visual Guides and Workflows
Caption: General troubleshooting workflow for identifying and mitigating matrix effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utm.mx [utm.mx]
- 11. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Thiabendazole-d4 (Major) | LGC Standards [lgcstandards.com]
- 16. clearsynth.com [clearsynth.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | Semantic Scholar [semanticscholar.org]
Minimizing ion suppression with Thiabendazole-13C6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of Thiabendazole-13C6 as an internal standard to minimize ion suppression in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Thiabendazole using a this compound internal standard.
Question: Why am I observing poor reproducibility and accuracy in my Thiabendazole quantification, even with an internal standard?
Answer:
Several factors can contribute to poor reproducibility and accuracy despite using a stable isotope-labeled internal standard like this compound. Here’s a step-by-step troubleshooting workflow:
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
-
Verify Co-elution: Ensure that Thiabendazole and this compound are co-eluting. While 13C-labeled standards have very similar retention times to their native counterparts, chromatographic conditions can sometimes cause slight separation.[1] This is especially critical in ultra-high-performance liquid chromatography (UHPLC) systems with high resolving power. If they are not co-eluting, they may be experiencing different degrees of ion suppression.
-
Optimize Chromatography: If co-elution is not optimal, adjust the chromatographic method. This could involve modifying the mobile phase gradient, changing the column, or adjusting the flow rate. The goal is to have both the analyte and the internal standard elute in a region with minimal interference from matrix components.
-
Evaluate Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. An excessively high concentration of the internal standard can, in some cases, contribute to ion suppression of the analyte.[2]
-
Assess Matrix Effects: Even with a co-eluting internal standard, severe matrix effects can impact results.[3] To assess the extent of ion suppression, perform a post-extraction spike experiment. Compare the signal of the analyte in a clean solvent to the signal of the analyte spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix indicates strong ion suppression.
-
Optimize Sample Preparation: If significant matrix effects are observed, improving the sample preparation method is crucial.[4] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation. For food matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a common and effective sample preparation method.[5]
Question: My this compound internal standard signal is low or absent. What should I do?
Answer:
A low or absent internal standard signal can be due to several reasons. Follow this troubleshooting path:
Troubleshooting Signal Loss
Caption: Troubleshooting for low or absent internal standard signal.
-
Verify Mass Spectrometer Parameters: Double-check the precursor and product ion m/z values for this compound in your acquisition method. Also, ensure that the collision energy and other compound-specific parameters are correctly set.
-
Check Internal Standard Preparation: Confirm that the internal standard stock and working solutions were prepared correctly and have not degraded. If in doubt, prepare fresh solutions.
-
Evaluate Recovery: The internal standard may be lost during sample preparation. To check for this, compare the signal of the internal standard in a neat solution to its signal in a sample that has undergone the full extraction procedure. A significant difference indicates poor recovery.
-
Instrument Performance: If the above steps do not resolve the issue, there may be a problem with the mass spectrometer itself. Check for a dirty ion source, incorrect spray needle position, or other hardware issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where the presence of co-eluting compounds from the sample matrix reduces the ionization efficiency of the target analyte in the mass spectrometer's ion source.[3] This leads to a decreased signal for the analyte, which can result in poor sensitivity, accuracy, and precision in quantitative analysis.[6]
Q2: How does using this compound as an internal standard help minimize ion suppression?
A2: A stable isotope-labeled internal standard like this compound is chemically and structurally almost identical to the analyte (Thiabendazole).[1] This means it will have the same chromatographic retention time and experience the same degree of ion suppression as the analyte.[3] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.
Q3: What are the advantages of a 13C-labeled internal standard over a deuterium (2H)-labeled one?
A3: While both are stable isotope-labeled standards, 13C-labeled standards often exhibit a smaller isotopic effect compared to deuterium-labeled standards. This means that 13C-labeled standards are more likely to have identical retention times to the native analyte under various chromatographic conditions.[7] Deuterium labeling can sometimes lead to a slight shift in retention time, which can be problematic if the analyte and internal standard elute in a region with a steep ion suppression gradient.
Q4: Can I use a different benzimidazole compound as an internal standard for Thiabendazole analysis?
A4: While it is possible to use a different, structurally similar compound as an internal standard (an analogue internal standard), it is not ideal. An analogue internal standard will have a different retention time and may experience different ion suppression effects than the analyte. A stable isotope-labeled internal standard like this compound is the preferred choice for accurate quantification as it most closely mimics the behavior of the analyte.
Experimental Protocols
Representative LC-MS/MS Method for Thiabendazole in Fruit Juice
This protocol is a representative example based on common practices for the analysis of Thiabendazole in a complex matrix like fruit juice.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Thiabendazole: 202.1 -> 175.1 (Quantifier), 202.1 -> 131.1 (Qualifier) This compound: 208.1 -> 181.1 (Quantifier) |
Sample Preparation (SPE)
-
Centrifuge 5 mL of fruit juice to remove solids.
-
Take 1 mL of the supernatant and add 10 µL of a 1 µg/mL solution of this compound.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary
The following table illustrates the impact of ion suppression on the quantification of Thiabendazole and the corrective effect of using this compound as an internal standard. The data is hypothetical but representative of a typical experiment.
| Sample | Thiabendazole Peak Area (Analyte) | This compound Peak Area (IS) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Ion Suppression |
| Neat Standard (10 ng/mL) | 1,000,000 | 1,050,000 | 0.95 | 10.0 (by definition) | 0% |
| Matrix Sample A (Spiked at 10 ng/mL) | 500,000 | 525,000 | 0.95 | 10.0 | 50% |
| Matrix Sample B (Spiked at 10 ng/mL) | 200,000 | 210,000 | 0.95 | 10.0 | 80% |
As shown in the table, even with significant ion suppression (50% and 80% reduction in signal), the ratio of the analyte to the internal standard remains constant. This allows for accurate quantification of Thiabendazole in different matrices with varying degrees of ion suppression. Without the internal standard, the calculated concentrations for Matrix Samples A and B would have been erroneously low.
References
- 1. High-Purity Thiabendazole 13C6 1873890 28 6 Internal Standard [witega.de]
- 2. clearsynth.com [clearsynth.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
Stability of Thiabendazole-13C6 in different solvents and storage conditions
This technical support center provides guidance on the stability of Thiabendazole-13C6 in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals using this compound as an internal standard or in other applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is a stable compound. For long-term storage, it is recommended to keep it at 2-8°C, protected from light and moisture.
Q2: How should I store solutions of this compound?
A2: For short-term storage (up to 24 hours), aqueous solutions can be stored at 2-8°C. For longer-term storage, it is advisable to prepare solutions in organic solvents like acetonitrile or dimethyl sulfoxide (DMSO) and store them at -20°C or lower, protected from light. One supplier of Thiabendazole solutions does not recommend storing aqueous solutions for more than one day[1].
Q3: In which solvents is this compound soluble?
A3: The solubility of the unlabeled counterpart, Thiabendazole, provides a good indication. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[1]. Its solubility is low in water at neutral pH but increases in acidic and alkaline solutions[2][3].
Q4: Is this compound stable in acidic and basic solutions?
A4: Unlabeled Thiabendazole is reported to be stable in acidic and alkaline solutions under normal conditions[4]. However, extreme pH conditions combined with elevated temperatures can lead to degradation. It is recommended to perform a stability study under your specific experimental conditions.
Q5: Is this compound sensitive to light?
A5: While generally stable, exposure to UV light can cause photodegradation of Thiabendazole[5][6]. Therefore, it is recommended to protect solutions from light by using amber vials or by working in a light-protected environment.
Q6: What are the potential degradation products of this compound?
A6: Forced degradation studies on unlabeled Thiabendazole have identified several potential degradation products. The primary degradation pathway often involves the cleavage of the benzimidazole or thiazole ring. Benzimidazole has been identified as a main photoproduct[6].
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in chromatography). | Degradation of this compound in the stock or working solution. | - Prepare fresh stock and working solutions. - Ensure proper storage of solutions (refrigerated or frozen, protected from light). - Check the solvent for any impurities or degradation. - Verify the pH of your solution if using aqueous buffers. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - Confirm the identity of the new peaks using mass spectrometry. - Review the storage conditions and handling of the this compound solution. - Consider performing a forced degradation study to identify potential degradation products under your experimental conditions. |
| Low recovery of this compound from a sample matrix. | Adsorption to container surfaces or instability in the sample matrix. | - Use silanized glassware or polypropylene containers to minimize adsorption. - Evaluate the stability of this compound in the specific sample matrix by performing matrix-matched stability studies. - Adjust the pH of the extraction solvent to improve solubility and stability. |
| Precipitation of the compound in the solution. | The concentration of this compound exceeds its solubility in the chosen solvent. | - Consult the solubility data and adjust the concentration accordingly. - Consider using a different solvent or a co-solvent system to increase solubility. |
Data Summary
Thiabendazole Solubility
| Solvent | Solubility | Reference |
| Ethanol | ~0.5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Water (neutral pH) | Low solubility | [2][3] |
| Dilute Acidic Solutions | Increased solubility | [2][3] |
| Dilute Alkaline Solutions | Increased solubility | [2][3] |
General Stability Profile of Thiabendazole
| Condition | Stability | Reference |
| Solid State (Room Temperature) | Stable | [3] |
| Hydrolysis (Normal Conditions) | Stable | [4] |
| Light (UV) | Susceptible to photodegradation | [5][6] |
| Heat (Normal Conditions) | Stable | [4] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined storage conditions using High-Performance Liquid Chromatography (HPLC). A stability-indicating method that separates the intact compound from its potential degradation products is crucial.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 10 µg/mL) in the same solvent.
2. Storage Conditions:
-
Divide the working solution into several aliquots in amber HPLC vials.
-
Store the vials under the desired conditions to be tested (e.g., 2-8°C, room temperature, 40°C).
-
Protect all samples from light.
3. HPLC Analysis (Example Conditions):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., a gradient of acetonitrile and water with 0.1% formic acid). The specific conditions should be optimized to achieve good separation of this compound from any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 10 µL.
4. Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and then weekly or monthly depending on the expected stability).
5. Data Analysis:
-
At each time point, inject the samples in triplicate.
-
Calculate the peak area of this compound.
-
The stability is determined by comparing the peak area of the stored samples to the peak area of the initial sample (time 0). A decrease in the peak area indicates degradation.
-
Monitor for the appearance and increase of any new peaks, which could be degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetic study and modelling of the UV photo-degradation of thiabendazole [agris.fao.org]
- 6. Phototransformation of the Aqueous Fungicide Thiabendazole by Direct Photolysis and Heterogeneous Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peak Shape in Thiabendazole Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guidance for common peak shape issues encountered during the analysis of Thiabendazole by High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and drug development professionals, this guide offers solutions in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed in Thiabendazole chromatography?
The most frequently encountered issues are peak tailing, peak fronting, and split peaks. Thiabendazole, as a weak base, is particularly susceptible to peak tailing on traditional silica-based columns due to interactions with residual silanol groups.[1][2]
Q2: Why is my Thiabendazole peak tailing?
Peak tailing for Thiabendazole is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2][3] Other potential causes include column overload, improper mobile phase pH, column degradation, or extra-column band broadening.[1][4]
Q3: How can I resolve peak tailing for Thiabendazole?
To address peak tailing, consider the following solutions:
-
Mobile Phase pH Adjustment: Operate at a lower pH (e.g., pH ≤ 3) to suppress the ionization of silanol groups, thereby minimizing secondary interactions.[3]
-
Column Selection: Utilize a highly deactivated, end-capped column or a column with a different stationary phase, such as a polar-embedded or charged surface hybrid (CSH) column.[2][4]
-
Mobile Phase Modifiers: The addition of a tail-suppressing agent like triethylamine to the mobile phase can help to mask the active silanol sites.[3]
-
Sample Concentration: Reduce the sample concentration or injection volume to avoid column overload.[4]
Q4: What causes peak fronting for my Thiabendazole peak?
Peak fronting is less common than tailing for Thiabendazole but can occur due to:
-
Column Overload: Injecting too much sample can saturate the column.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[5][6]
-
Column Packing Issues: A poorly packed column or a void at the column inlet can cause peak fronting.[5]
Q5: How can I fix peak fronting issues?
To resolve peak fronting, try the following:
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.[5]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Maintenance: If the problem persists, it may indicate a degraded or poorly packed column that needs replacement.[5]
Q6: Why is my Thiabendazole peak splitting?
Split peaks can be a result of:
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit, distorting the sample band.[7]
-
Column Void or Channeling: A void at the column inlet or channels in the packing bed can cause the sample to travel through different paths.[1]
-
Sample Solvent Effects: Injecting a sample in a strong solvent can cause it to spread unevenly at the column head.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in Thiabendazole analysis.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water (pH ~2.7). Mobile Phase B: Acetonitrile.
-
Initial Analysis: Analyze the Thiabendazole standard using a mobile phase composition that gives adequate retention (e.g., 70:30 A:B).
-
Observe Peak Shape: Evaluate the peak tailing factor. A value greater than 1.5 is generally considered significant tailing.[2]
-
Adjust pH (if necessary): If tailing is observed, ensure the aqueous component of the mobile phase has a pH below the pKa of Thiabendazole's conjugate acid (~4.7) to keep it in a single ionic form.[8] The use of 0.1% formic acid or phosphoric acid to adjust the pH is common.[8][9]
Data Summary: Effect of Mobile Phase pH and Column Type on Peak Shape
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Peak Shape |
| Mobile Phase pH | pH 7.0 | pH 3.0 | Tailing is expected to decrease significantly at lower pH. |
| Column Type | Standard C18 | End-capped C18 | The end-capped column should provide a more symmetrical peak. |
Guide 2: Addressing Peak Fronting and Splitting
This guide outlines steps to diagnose and resolve peak fronting and splitting.
Troubleshooting Workflow for Peak Fronting/Splitting
Caption: Troubleshooting workflow for peak fronting and splitting.
Experimental Protocol: Sample Solvent Evaluation
-
Prepare Samples: Prepare two solutions of your Thiabendazole sample. One dissolved in a strong solvent (e.g., 100% Acetonitrile) and another dissolved in the initial mobile phase composition.
-
Inject and Compare: Inject both samples onto the HPLC system under the same conditions.
-
Analyze Chromatograms: Compare the peak shapes. If the sample in the strong solvent shows fronting or splitting while the one in the mobile phase does not, the issue is solvent incompatibility.
Key Experimental Methodologies
HPLC Method for Thiabendazole Analysis
This is a general-purpose HPLC method that can be adapted for the analysis of Thiabendazole.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier. For example, a mobile phase consisting of a phosphoric acid buffer (pH 7), acetonitrile, and methanol (7:2:1, v/v/v) has been used.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 20 µL.[8]
Sample Preparation Protocol
Proper sample preparation is crucial to avoid matrix effects and column contamination.
-
Extraction: For solid samples, homogenize and extract with a suitable solvent like methanol.[8]
-
Cleanup: A solid-phase extraction (SPE) step may be necessary for complex matrices to remove interferences.
-
Final Preparation: The final extract should be dissolved in the mobile phase before injection.[10]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. nucleus.iaea.org [nucleus.iaea.org]
Impact of pH on Thiabendazole extraction and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and ensuring the stability of thiabendazole by controlling pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving Thiabendazole?
Thiabendazole's solubility is highly dependent on pH. It is a weak base and exhibits low solubility in water at neutral pH.[1][2] To achieve maximum solubility, the solution should be acidified. Its maximum solubility is observed at a pH of approximately 2.2 to 2.5.[1][2][3][4] It is also more soluble in dilute alkali conditions compared to neutral pH.[1][2]
Q2: Is Thiabendazole stable in solution at different pH values?
Yes, thiabendazole is generally considered a stable compound in both acidic and alkaline aqueous solutions under normal conditions.[1][2][5] It is also stable against hydrolysis, light, and heat.[5] However, for analytical purposes, it is not recommended to store aqueous solutions prepared from a DMSO stock for more than one day.[6] While stable, significant photodegradation can occur under UV irradiation, a process that is accelerated in the presence of a photocatalyst like TiO2.[7]
Q3: How does pH affect the fluorescence detection of Thiabendazole?
The native fluorescence of thiabendazole is strongly influenced by pH.[1] The highest fluorescence intensity is typically observed in weakly acidic solutions, specifically around pH 2-3.[1][8] The intensity diminishes at very low or very high pH values.[1] Therefore, for consistent and sensitive fluorometric detection, it is crucial to maintain a constant and optimal pH by buffering the samples.
Q4: Why am I seeing poor peak shapes for Thiabendazole during my HPLC analysis?
Poor peak shape in HPLC is often related to the ionization state of the analyte during separation. Since thiabendazole is a weak base with a pKa of its conjugate acid around 4.7, its ionization state will change if the mobile phase pH is near this value.[9][10] To ensure a consistent, non-ionized or fully ionized state and achieve sharp, symmetrical peaks, it is recommended to use a mobile phase buffered at a pH at least 2 units away from the pKa. For example, using a mobile phase buffered at pH 7.0 can inhibit ionization and improve peak quality.[9]
Troubleshooting Guides
Issue 1: Low recovery of Thiabendazole during Liquid-Liquid Extraction (LLE).
-
Cause: The pH of the aqueous sample may not be optimal for partitioning into the organic solvent. For an efficient LLE with a nonpolar organic solvent like ethyl acetate or chloroform, thiabendazole should be in its neutral, uncharged form.
-
Troubleshooting Steps:
-
Adjust Sample pH: Increase the pH of the aqueous sample to a basic value (e.g., pH 8-9).[1][2] This deprotonates the thiabendazole molecule, making it less water-soluble and more soluble in the organic extraction solvent. Using a NaOH solution can improve extraction efficiency with ethyl acetate.[1][2]
-
Solvent Selection: Ensure you are using an appropriate extraction solvent. Ethyl acetate and chloroform have been used effectively.[1][2]
-
Emulsion Formation: If an emulsion forms, try adding salt (salting out) or centrifuging the sample to break the emulsion.
-
Issue 2: Inconsistent or low recovery of Thiabendazole during Solid-Phase Extraction (SPE).
-
Cause: The recovery of thiabendazole on SPE cartridges, especially mixed-mode cartridges (combining reversed-phase and ion-exchange), is highly dependent on the pH at each step (loading, washing, and elution).[11] The goal is to manipulate the ionization state of thiabendazole to either retain it on the sorbent or elute it.
-
Troubleshooting Steps:
-
Check Loading pH: For retention on a strong cation-exchange (SCX) sorbent, the sample should be loaded at an acidic pH (e.g., pH < 4) to ensure thiabendazole is in its protonated, cationic form.[11][12] For retention on a reversed-phase (C18) sorbent, the sample should be at a basic pH to ensure it is in its neutral form.[11]
-
Optimize Wash Steps: The wash solvent pH is critical for removing interferences without prematurely eluting the analyte. If using a cation-exchange mechanism, you can wash with an organic solvent to remove non-polar interferences while thiabendazole remains bound. If using a reversed-phase mechanism, an aqueous wash can remove polar interferences.
-
Verify Elution pH: To elute thiabendazole from a cation-exchange sorbent, use a basic solvent (e.g., methanol with ammonia) to neutralize the molecule, breaking the ionic interaction.[11] To elute from a reversed-phase sorbent, an acidic, high-organic-content solvent is typically effective.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of pH on thiabendazole's properties.
Table 1: pH-Dependent Solubility of Thiabendazole
| pH Value | Solubility | Reference(s) |
| Neutral (~7) | Low / Sparingly Soluble | [1][2][6] |
| Neutral (pH 7, 20°C) | 30 mg/L | [13] |
| Neutral (25°C) | 50 mg/L | [5] |
| 2.2 | 3.84% (38,400 mg/L) | [3] |
| 2.5 | Forms a 1.5% solution (15,000 mg/L) | [1][2][4] |
| 5 - 12 | Very Low | [10] |
Table 2: Recommended pH for Thiabendazole Extraction and Analysis
| Technique | Recommended pH | Purpose | Reference(s) |
| Extraction | |||
| Liquid-Liquid Extraction (DLLME) | 8 | To ensure TBZ is neutral for extraction into chloroform. | [1][2] |
| Solid-Phase Extraction (SPE) | Acidic | For retention on cation-exchange sorbents. | [11] |
| Solid-Phase Extraction (SPE) | Basic | For retention on reversed-phase sorbents and to avoid acidic interferences. | [11] |
| Adsorption (on bentonite) | 3 | Maximum adsorption due to cationic form of TBZ. | [12] |
| Analysis | |||
| Fluorimetry | 2 - 3 | To achieve maximum fluorescence intensity. | [1][8] |
| HPLC | 7.0 | To inhibit ionization and ensure consistent peak shape. | [9] |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) of Thiabendazole from Apple Juice
This protocol is based on the principle of using a mixed-mode sorbent (reversed-phase and strong cation-exchange) for sample cleanup, adapted for matrices like apple juice where acidic interferences are a concern.[11]
-
Sample Preparation:
-
Centrifuge the apple juice sample to remove particulates.
-
Take 10 mL of the supernatant and adjust the pH to approximately 8.5 using ammonium hydroxide.[14] This deprotonates thiabendazole to its neutral form and prevents co-retention of acidic matrix components.
-
-
Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted 10 mL sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min). At this basic pH, thiabendazole is retained primarily by the reversed-phase mechanism.
-
-
Washing (Interference Removal):
-
Step 4a (Reversed-Phase Cleanup): Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Step 4b (Cation-Exchange Cleanup): Wash the cartridge with 5 mL of an acidic solution (e.g., 2% formic acid in water) followed by 5 mL of methanol. This step protonates the retained thiabendazole, binding it to the cation-exchange sites, while other neutral or acidic compounds retained by the reversed-phase mechanism are washed away.
-
-
Elution:
-
Elute the thiabendazole from the cartridge using 5 mL of a basic organic solvent. A common eluent is 5% ammonium hydroxide in methanol. This neutralizes the thiabendazole, releasing it from the cation-exchange sites.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the HPLC mobile phase for analysis.
-
Visualizations
Caption: Logical relationship between pH, ionization state, and properties of Thiabendazole.
Caption: Experimental workflow for Mixed-Mode Solid-Phase Extraction (SPE) of Thiabendazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Phototransformation of the Aqueous Fungicide Thiabendazole by Direct Photolysis and Heterogeneous Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Thiabendazole: The Advantage of a 13C6 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Thiabendazole, a widely used fungicide and anthelmintic, is paramount for ensuring product safety and efficacy. The validation of analytical methods is a critical step in this process, guaranteeing reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for Thiabendazole, with a special focus on the benefits of employing a 13C6 isotopically labeled internal standard.
The Gold Standard: Isotope Dilution Mass Spectrometry with 13C6-Thiabendazole
The use of a stable isotope-labeled internal standard, such as 13C6-Thiabendazole, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative analysis.[1][2] This is due to the ability of the internal standard to mimic the analyte throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2]
Key Advantages:
-
Enhanced Accuracy and Precision: Co-elution of the 13C6-labeled standard with the native Thiabendazole allows for precise correction of analytical variability.
-
Mitigation of Matrix Effects: The internal standard experiences the same ion suppression or enhancement as the analyte, leading to more accurate quantification in complex matrices.
-
Improved Robustness: The method is less susceptible to minor variations in experimental conditions.
Alternative Analytical Approaches
While isotope dilution mass spectrometry offers significant advantages, other validated methods are also employed for the determination of Thiabendazole. These include High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and LC-MS/MS using an external standard or a non-isotopically labeled internal standard.[3][4][5]
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This is a widely accessible and robust technique for the quantification of Thiabendazole.[4][6][7] However, it can be susceptible to interferences from matrix components, potentially affecting accuracy.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with External Standard: This method offers high sensitivity and selectivity. However, without an appropriate internal standard, it is more prone to inaccuracies arising from matrix effects and variations in sample preparation.[8]
Comparative Performance Data
The following table summarizes typical performance characteristics of the different analytical methods for Thiabendazole determination.
| Parameter | HPLC-PDA | LC-MS/MS (External Standard) | LC-MS/MS (with 13C6 Internal Standard) |
| **Linearity (R²) ** | >0.999[4][6][7] | >0.999[4] | Typically >0.999 |
| Limit of Detection (LOD) | 0.009 - 0.017 µg/mL[4][6][7] | 0.62 µg/mL[4] | Expected to be in the low µg/L to ng/L range |
| Limit of Quantification (LOQ) | 0.028 - 0.052 µg/mL[4][6][7] | 1.83 µg/mL[4] | 0.05 µg/L (in water)[9] |
| Accuracy (Recovery %) | 93.61 - 98.08%[4][6][7] | 96 - 103% (with deuterated internal standard)[10] | Expected to be within 80-120% |
| Precision (RSD %) | < 1.33%[4][6][7] | < 4.8% (with deuterated internal standard)[10] | Expected to be < 15% |
Experimental Protocols
Method 1: Validation of Thiabendazole Analysis using 13C6-Thiabendazole Internal Standard and LC-MS/MS
This protocol outlines a typical workflow for the validation of an analytical method for Thiabendazole using a 13C6 internal standard.
1. Standard Preparation:
-
Prepare a stock solution of Thiabendazole and 13C6-Thiabendazole in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking a known amount of Thiabendazole into the blank matrix, with a constant concentration of 13C6-Thiabendazole added to each standard.
2. Sample Preparation:
-
Accurately weigh or measure the sample matrix.
-
Add a known amount of the 13C6-Thiabendazole internal standard solution.
-
Perform extraction using a suitable technique (e.g., solid-phase extraction, liquid-liquid extraction).[9]
-
Evaporate the extract to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the prepared samples and standards onto an appropriate LC column (e.g., C18).
-
Use a gradient elution program to separate Thiabendazole and its internal standard.
-
Detect the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Thiabendazole and 13C6-Thiabendazole.
4. Method Validation:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analytes.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of Thiabendazole to 13C6-Thiabendazole against the concentration of Thiabendazole.
-
Accuracy and Precision: Analyze quality control (QC) samples at different concentration levels (low, medium, high) on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Stability: Assess the stability of the analyte in the matrix under different storage conditions.
Method 2: Validation of Thiabendazole Analysis using HPLC-PDA
This protocol is based on a validated method for the determination of Thiabendazole in various food matrices.[4][6][7]
1. Standard and Sample Preparation:
-
Prepare Thiabendazole standards in a suitable solvent.
-
Extract Thiabendazole from the sample matrix using an appropriate solvent and cleanup procedure.
2. HPLC-PDA Analysis:
-
Inject the prepared samples and standards onto a C18 HPLC column.
-
Use an isocratic or gradient mobile phase to achieve separation.
-
Detect Thiabendazole using a PDA detector at its maximum absorbance wavelength.
3. Method Validation:
-
Perform validation experiments for specificity, linearity, accuracy, precision, LOD, and LOQ as described in the LC-MS/MS protocol, using external standard calibration.
Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for Thiabendazole using a 13C6 internal standard.
Caption: Workflow for the validation of an analytical method for Thiabendazole.
Conclusion
The choice of an analytical method for Thiabendazole determination depends on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation. While methods like HPLC-PDA provide reliable results, the use of a 13C6-Thiabendazole internal standard with LC-MS/MS offers unparalleled accuracy and robustness, making it the preferred method for challenging quantitative applications in research and drug development. This guide provides the necessary framework for researchers to select and validate the most appropriate method for their needs.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Simultaneous determination of thiabendazole and its major metabolite, 5-hydroxythiabendazole, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for Thiabendazole Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Thiabendazole. The information presented is based on validated experimental data to assist in selecting the most appropriate analytical technique for specific research and quality control needs.
Executive Summary
Thiabendazole, a widely used fungicide and anthelmintic, requires accurate and reliable quantification in various matrices, including food products, environmental samples, and pharmaceutical formulations.[1][2] Both HPLC with ultraviolet (UV) or photodiode array (PDA) detection and LC-MS/MS are powerful techniques for this purpose. HPLC offers robustness and cost-effectiveness for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level detection and complex sample matrices.
Methodology Comparison
The choice between HPLC and LC-MS/MS for Thiabendazole analysis depends on the specific requirements of the application, such as the required limit of detection, the complexity of the sample matrix, and regulatory guidelines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the determination of Thiabendazole.[1][2] When coupled with a PDA detector, it allows for the identification and quantification of Thiabendazole based on its characteristic UV absorption spectrum.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for trace quantitative analysis due to its high selectivity and sensitivity. This technique is particularly advantageous when dealing with complex matrices where co-eluting interferences can be a challenge for HPLC-UV/PDA methods.[3]
Experimental Protocols
Below are representative experimental protocols for the analysis of Thiabendazole using both HPLC and LC-MS/MS.
HPLC-PDA Method for Thiabendazole in Food Matrices
This method is suitable for the quantification of Thiabendazole in solid and liquid food samples.[3]
-
Sample Preparation:
-
Homogenize the sample.
-
Extract Thiabendazole with a suitable solvent (e.g., acetonitrile).
-
Centrifuge the extract to separate solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., ACE 5 C18, 4.6 × 50 mm, 5 μm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 25% acetonitrile and 75% 10 mM 1-octanesulfonic acid sodium salt aqueous solution containing 0.1% methanesulfonic acid).[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection: UV detection at 300 nm.[5]
-
LC-MS/MS Method for Thiabendazole in Water Samples
This method is designed for the sensitive detection of Thiabendazole in environmental water samples.[6]
-
Sample Preparation:
-
Acidify 50 mL of the water sample with HCl.
-
Perform solid-phase extraction (SPE) using an Oasis HLB SPE column to concentrate the analyte and remove interfering substances.
-
Elute Thiabendazole from the SPE column with methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in an acetonitrile/ammonium acetate solution (e.g., 60/40 v/v).[6]
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Performed under the same conditions as the HPLC-PDA method.[3]
-
Mass Spectrometry:
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-PDA and LC-MS/MS methods for Thiabendazole analysis based on published validation data.
| Parameter | HPLC-PDA (Food Matrices)[3] | LC-MS/MS (Liquid Food Samples)[3] | LC-MS/MS (Water)[6] |
| Linearity (R²) | 0.9998 - 0.9999 | 0.9994 | Not specified |
| Limit of Detection (LOD) | 0.009 - 0.017 µg/mL | 0.62 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 0.028 - 0.052 µg/mL | 1.83 µg/mL | 0.05 µg/L |
| Accuracy (Recovery) | 93.61 - 98.08% | Not specified | Not specified |
| Precision (RSD) | < 1.33% | Not specified | Not specified |
Note: The reported LOD and LOQ values for the LC-MS/MS method in liquid food samples were noted to be higher than those of the HPLC-PDA method in the same study, which the authors attributed to potential matrix effects and peak deviation in LC-MS/MS analysis.[3] However, the LC-MS/MS method for water samples demonstrates a significantly lower LOQ, highlighting the impact of the matrix and method optimization on sensitivity.
Visualized Workflows and Comparison
To further clarify the methodologies and their comparison, the following diagrams illustrate the analytical workflows and the key parameters for cross-validation.
Caption: General experimental workflows for Thiabendazole analysis by HPLC and LC-MS/MS.
Caption: Core parameters for the cross-validation of analytical methods.
Conclusion
The cross-validation of HPLC and LC-MS/MS methods for Thiabendazole analysis reveals distinct advantages for each technique.
-
HPLC-PDA is a reliable and cost-effective method suitable for routine quality control and analysis of samples with relatively high concentrations of Thiabendazole and less complex matrices.[3] Its performance in terms of linearity, accuracy, and precision is excellent for these applications.[3][4]
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace residue analysis, analysis in complex biological or environmental matrices, and confirmatory analysis.[3] While matrix effects can be a consideration, a well-developed LC-MS/MS method provides the lowest detection and quantification limits.[6]
Ultimately, the selection of the analytical method should be guided by the specific analytical challenge, regulatory requirements, and available resources. For comprehensive quality assurance, HPLC can be employed for routine screening, with LC-MS/MS used for confirmation of positive findings and for applications requiring higher sensitivity.
References
A Comparative Guide to Inter-laboratory Quantification of Thiabendazole
For researchers, scientists, and drug development professionals, accurate quantification of Thiabendazole is paramount. This guide provides a comprehensive comparison of analytical methods, supported by inter-laboratory proficiency test data and single-laboratory validation studies, to aid in the selection and implementation of reliable quantification techniques.
This publication outlines the performance of various laboratories in a European Union Proficiency Test (EUPT) for Thiabendazole in a potato matrix, offering a real-world perspective on the comparability of results. Furthermore, it details the performance characteristics and experimental protocols of commonly employed analytical methods, namely High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as validated in single-laboratory studies across different food matrices.
Inter-laboratory Performance: Insights from Proficiency Testing
A key measure of a method's robustness and a laboratory's proficiency is its performance in inter-laboratory comparisons. The European Union Proficiency Test for Pesticide Residues in Fruits and Vegetables 15 (EUPT-FV-15) provides valuable data on the quantification of Thiabendazole in a potato homogenate.[1][2]
In this proficiency test, a spiked potato homogenate sample was distributed to numerous participating laboratories. The assigned value, or the consensus concentration of Thiabendazole, was determined to be 0.197 mg/kg . The performance of each laboratory was then assessed using a z-score, which indicates how far a laboratory's result deviates from the assigned value. A fit-for-purpose relative standard deviation (FFP RSD) of 25% was used to calculate the target standard deviation for the proficiency test.[1]
The results from this proficiency test offer a snapshot of the state of Thiabendazole analysis, highlighting the variability and consistency among different laboratories and potentially different methods.
Performance Comparison of Analytical Methods
Beyond inter-laboratory studies, single-laboratory validation provides crucial data on the performance of specific analytical methods. The following tables summarize the quantitative performance of HPLC-PDA and LC-MS/MS for Thiabendazole quantification in various food matrices, as reported in several validation studies.
| Method | Matrix | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-PDA | Solid Food (Banana & Citrus) | 0.009[3][4] | 0.028[3][4] | 93.61 - 98.08[3] | < 1.33 (Intra- & Inter-day)[3] |
| Liquid Food (Banana & Citrus) | 0.017[3][4] | 0.052[3][4] | 94.88 - 97.45[3] | < 0.33 (Intra- & Inter-day)[3] | |
| LC-MS/MS | Liquid Food (Banana) | 0.62[3] | 1.83[3] | Not Reported | Not Reported |
| Water | Not Reported | 0.05 µg/L | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for the two primary analytical methods discussed.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is widely used for the quantification of Thiabendazole in various food matrices.[3][4][5][6]
1. Sample Preparation:
-
Extraction: A representative sample is typically homogenized and extracted with a suitable organic solvent, such as acetonitrile or methanol.[3][5] For solid samples, a blending or shaking step is employed to ensure efficient extraction.[3][5]
-
Clean-up: The extract is often cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[5]
2. HPLC-PDA Analysis:
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a C18 reversed-phase column.[3][5] An isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer is commonly used to separate Thiabendazole from other compounds.[5]
-
Detection: A photodiode array detector is used to monitor the absorbance at the maximum wavelength of Thiabendazole, which is around 301 nm.[5]
-
Quantification: The concentration of Thiabendazole is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level analysis of Thiabendazole.[3][7]
1. Sample Preparation:
-
Extraction: Similar to the HPLC-PDA method, the sample is extracted with an organic solvent.
-
Clean-up: A clean-up step, often involving SPE, is performed to minimize matrix effects.[7]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is typically used for chromatographic separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analysis is usually performed in the positive electrospray ionization (ESI+) mode. Specific precursor and product ion transitions for Thiabendazole are monitored for quantification and confirmation.
-
Quantification: Quantification is achieved by comparing the response of the sample to a matrix-matched calibration curve.[3]
Generalized Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for participating in an inter-laboratory comparison or proficiency test for Thiabendazole quantification.
Caption: A generalized workflow for an inter-laboratory comparison study.
This guide provides a foundational understanding of the comparative performance of Thiabendazole quantification methods. For specific applications, it is crucial to conduct in-house validation studies to ensure the chosen method meets the required performance criteria for the matrix of interest.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. EURL | Pesticides in Fruits and Vegetables | European Proficiency Test FV 15 [eurl-pesticides.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
A Comparative Guide to Alternative Methods for Thiabendazole Analysis
For researchers, scientists, and drug development professionals requiring the accurate quantification of Thiabendazole (TBZ), a widely used fungicide and anthelmintic, Liquid Chromatography-Mass Spectrometry (LC-MS) has long been a primary analytical choice. However, a range of alternative methods offer distinct advantages in terms of cost, speed, and portability. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Spectrofluorimetry, Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Methods as viable alternatives to LC-MS for Thiabendazole analysis, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for Thiabendazole hinges on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the quantitative performance of various methods.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| LC-MS/MS | Solid & Liquid Foods | 0.62 µg/mL[1] | 1.83 µg/mL[1] | - | - |
| Water | - | 0.05 µg/L | - | - | |
| HPLC-UV | Fruits & Vegetables | 0.022 µg/g | 0.068 µg/g | ~90% | <18% |
| Solid Foods | 0.009 µg/mL[1] | 0.028 µg/mL[1] | 93.61 - 98.08%[1] | <1.33%[1] | |
| Liquid Foods | 0.017 µg/mL[1] | 0.052 µg/mL[1] | 94.88 - 97.37%[1] | <0.33%[1] | |
| Spectrofluorimetry | Citrus Fruits | - | 0.05 ppm | 96%[2] | - |
| Tablets | - | - | - | <0.8% | |
| ELISA | Fruit Juices | 0.05 ng/mL | - | 81.9 - 123.6% | 9.9 - 19.3% |
| Electrochemical Methods | Fruits | 1.75 nM | - | 95.5 - 103.6%[3] | 1.98 - 3.25%[3] |
| Fruits | 0.1 µM | - | 91.6 - 100.4% | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Thiabendazole in fruits and vegetables.
1. Sample Preparation:
- Weigh 10 g of the homogenized fruit or vegetable sample into a blender.
- Add 20 mL of methanol and blend for 3 minutes.
- Alternatively, for softer matrices, shake a 5-10 g sample with 20 mL of methanol for 10 minutes.
- Filter the extract through a 0.45 µm syringe filter.
2. HPLC-UV Analysis:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution. A typical mobile phase could be acetonitrile/water/ammonia.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector set at the maximum absorbance wavelength for Thiabendazole (approximately 301-305 nm).
- Quantification: Based on a calibration curve prepared from standard solutions of Thiabendazole.
Spectrofluorimetry
This method is applicable for the determination of Thiabendazole in citrus fruits and pharmaceutical tablets.
1. Sample Preparation (Citrus Fruits):
- Homogenize the whole, unwashed citrus fruit.
- Extract a known weight of the homogenate with ethyl acetate.
- Clean up the extract using a cation-exchange solid-phase extraction (SPE) column.
- Elute the Thiabendazole from the SPE column with a suitable solvent.
2. Spectrofluorimetric Analysis:
- Excitation Wavelength (λex): 370 nm.
- Emission Wavelength (λem): 428.8 nm.
- Solvent: Ethanol is a suitable solvent for dissolving the extracted Thiabendazole.
- Measurement: Measure the fluorescence intensity of the sample solution.
- Quantification: Determine the concentration using a calibration curve prepared from Thiabendazole standards.
Enzyme-Linked Immunosorbent Assay (ELISA)
This competitive indirect ELISA is a rapid screening method for Thiabendazole in fruit juices.
1. Assay Principle:
- A known amount of Thiabendazole-protein conjugate is coated onto the wells of a microtiter plate.
- The sample extract and a specific monoclonal antibody against Thiabendazole are added to the wells.
- Thiabendazole in the sample competes with the coated conjugate for binding to the antibody.
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added.
- A substrate is added, which is converted by the enzyme into a colored product.
- The intensity of the color is inversely proportional to the concentration of Thiabendazole in the sample.
2. Procedure:
- Dilute fruit juice samples with an appropriate assay buffer to minimize matrix effects.
- Add the diluted sample and the primary antibody to the coated wells and incubate.
- Wash the wells to remove unbound reagents.
- Add the enzyme-conjugated secondary antibody and incubate.
- Wash the wells again.
- Add the substrate solution and incubate for color development.
- Stop the reaction and measure the absorbance using a microplate reader.
- Calculate the Thiabendazole concentration based on a standard curve.
Electrochemical Methods
This method describes the use of a modified glassy carbon electrode for the sensitive detection of Thiabendazole in fruit samples.
1. Electrode Preparation:
- Modify a glassy carbon electrode (GCE) with a suitable nanomaterial, such as silver nanowires decorated with molybdenum disulfide (AgNWs@MoS2), to enhance its electrocatalytic activity towards Thiabendazole oxidation.[3]
2. Sample Preparation:
- Extract Thiabendazole from the fruit sample using an appropriate solvent (e.g., methanol or acetonitrile).
- The extract may require dilution in a suitable electrolyte solution (e.g., phosphate buffer) before analysis.
3. Electrochemical Analysis:
- Technique: Square wave voltammetry (SWV) or differential pulse voltammetry (DPV) are commonly used for their high sensitivity.
- Procedure:
- Immerse the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the sample solution.
- Apply a potential scan and record the resulting current. Thiabendazole will be oxidized at a specific potential, generating a peak in the voltammogram.
- The peak current is proportional to the concentration of Thiabendazole.
- Quantification: Determine the concentration using a calibration curve constructed from standard solutions of Thiabendazole.
Visualizing the Analytical Process
To aid in understanding the workflow and decision-making process for Thiabendazole analysis, the following diagrams are provided.
Caption: General workflow for Thiabendazole analysis.
Caption: Decision tree for selecting an analytical method.
References
QuEChERS vs. Traditional Extraction Methods for Thiabendazole Analysis: A Performance Comparison
For researchers and professionals in drug development and food safety, selecting an efficient and reliable extraction method is paramount for the accurate quantification of residues like the fungicide Thiabendazole. This guide provides a detailed comparison of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method against traditional extraction techniques, namely Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The following sections present a comprehensive analysis of their performance based on experimental data, detailed methodologies, and visual workflows to aid in making an informed decision for your analytical needs.
Performance Data Summary
The quantitative performance of each extraction method is summarized in the table below, focusing on key analytical parameters such as recovery, precision (expressed as Relative Standard Deviation, RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ).
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery (%) | 98% (in limes)[1] | 81-95% (in concentrated fruit juices)[2] | 92.3 - 95.1% (in bananas) |
| Precision (RSD %) | 10% (in limes)[1] | < 8% (in concentrated fruit juices)[2] | 1.0 - 4.2% (in bananas) |
| LOD | 0.022 µg/g (in fruits and vegetables) | 4 µg/kg (in concentrated fruit juices)[2] | 0.015 µg/g (in bananas) |
| LOQ | 0.068 µg/g (in fruits and vegetables) | 10 µg/kg (in concentrated fruit juices)[2] | 0.045 µg/g (in bananas) |
Experimental Protocols
QuEChERS (Acetate-Buffered)
This protocol is based on the method described by Lehotay et al. (2010) for the analysis of pesticide residues in fruits and vegetables.[1]
-
Sample Preparation: Homogenize 15 g of the sample (e.g., limes).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile with 1% acetic acid.
-
Add internal standards.
-
Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 3000-4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄.
-
Shake for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube for 5 minutes.
-
Transfer the final extract into an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Solid-Phase Extraction (SPE)
The following protocol is adapted from the method for the simultaneous analysis of thiabendazole in concentrated fruit juices by Liu et al. (2009).[2]
-
Sample Preparation: Dilute 1 g of concentrated fruit juice with 10 mL of 0.1 M HCl.
-
SPE Cartridge Conditioning: Condition an Oasis MCX cartridge (60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of 0.1 M HCl.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.
-
Elution: Elute the analytes with 8 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC analysis.
Liquid-Liquid Extraction (LLE)
This protocol is based on the method for the determination of thiabendazole in bananas as detailed by Samaranayake and Amarasekara (2018).
-
Sample Preparation: Homogenize 25 g of banana sample with 50 mL of ethyl acetate in a blender for 2 minutes.
-
Extraction:
-
Filter the homogenate through a Büchner funnel.
-
Transfer the filtrate to a separatory funnel.
-
Partition against 25 mL of 0.1 N HCl.
-
Collect the aqueous (lower) layer.
-
-
pH Adjustment and Re-extraction:
-
Adjust the pH of the aqueous layer to 8.5 with 2 N NaOH.
-
Extract three times with 25 mL portions of ethyl acetate.
-
-
Drying and Evaporation:
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
-
Reconstitution: Dissolve the residue in a known volume of a suitable solvent for analysis.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the QuEChERS and traditional extraction methods.
Caption: QuEChERS Workflow for Thiabendazole Extraction.
Caption: Traditional Extraction Workflows (SPE and LLE).
References
- 1. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of thiabendazole, carbendazim and 2-aminobenzimidazole in concentrated fruit juices by liquid chromatography after a single mix-mode solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Mass Spectrometry for Thiabendazole-13C6 Detection
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of isotopically labeled compounds such as Thiabendazole-13C6 is paramount. This guide provides an objective comparison of various mass spectrometry platforms, supported by experimental data, to aid in the selection of the most suitable instrumentation for this application.
Performance Comparison of Mass Spectrometers
The selection of a mass spectrometer is a critical decision that impacts the sensitivity, selectivity, and throughput of an analytical method. Below is a summary of the quantitative performance of different mass spectrometer types for the analysis of Thiabendazole. While specific data for this compound is limited in publicly available resources, the data for the unlabeled compound provides a strong indication of the expected performance for its isotopically labeled counterpart, which is primarily used as an internal standard for robust quantification.
| Mass Spectrometer | Type | Key Performance Characteristics for Thiabendazole |
| Agilent 6460 | Triple Quadrupole (QqQ) | LOD: Not explicitly stated, but S/N > 100:1 for 2 ppb spike suggests low ppt detection limits are achievable. |
| LOQ: Not explicitly stated, but excellent linearity is observed at low ppb levels.[1] | ||
| Linearity: R² > 0.999 for a calibration curve from 100 ppt to 100 ppb. | ||
| Sciex Triple Quad™ 3500 | Triple Quadrupole (QqQ) | LOD: < 2 ng/mL (ppb) for all pesticides in a multi-residue method.[2] |
| LOQ: Not explicitly stated, but linearity is established from 0.1 to 100 ng/mL.[3] | ||
| Linearity: R² > 0.996 over 3 to 4 orders of magnitude.[3] | ||
| Precision: %CV typically below 10% at 1 and 10 ng/mL.[3] | ||
| Thermo Scientific™ Q Exactive™ Focus | High-Resolution Orbitrap | Performance: While specific LOD/LOQ for Thiabendazole are not provided, Orbitrap technology is noted for its high sensitivity, comparable to triple quadrupoles, and high resolving power (up to 140,000 FWHM) which enhances selectivity in complex matrices by separating analyte signals from interferences.[3][4][5] The high mass accuracy (<2 ppm) aids in confident identification.[4] |
| Sciex QTRAP® 6500+ | Hybrid Quadrupole-Linear Ion Trap | Performance: This system offers high sensitivity for low-level pesticide detection.[6] Its key advantage is the MRM³ scan mode, which provides an additional layer of selectivity by monitoring a second-generation fragment ion.[7][8] This is particularly useful for reducing high background noise in complex matrices, thereby improving the limit of quantification (LOQ).[6] For a similar pesticide, an LOQ of <10 ppb was achieved in a complex cannabis matrix.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are summaries of experimental protocols used for Thiabendazole analysis on different platforms. The use of this compound as an internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
Agilent 6460 Triple Quadrupole LC/MS Method[1]
-
Sample Preparation (Apple Juice):
-
Spike 5 mL of apple juice with an internal standard (Triphenyl Phosphate was used in the example, but this compound would be ideal).
-
Load the sample onto an Agilent Bond Elut Plexa SPE cartridge.
-
Wash the cartridge with 5 mL of 30% methanol in water.
-
Elute the analytes with 5 mL of 80:20 ethyl acetate/isopropanol.
-
Evaporate the eluent to dryness and reconstitute in 1 mL of mobile phase.
-
-
Liquid Chromatography (Agilent 1290 Infinity LC):
-
Column: Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Agilent 6460 Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Scan Type: Dynamic Multiple Reaction Monitoring (dMRM).
-
Precursor Ion (m/z): 202.1
-
Product Ions (m/z): 175.1 (quantifier), 131.0 (qualifier).
-
Fragmentor Voltage: 110 V.
-
Collision Energy: 25 V (for 175.1), 40 V (for 131.0).
-
Sciex Triple Quad™ 3500 System Method[2]
-
Sample Preparation (QuEChERS):
-
Homogenize 10 g of sample with 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., MgSO₄, NaCl).
-
Centrifuge and take an aliquot of the supernatant for cleanup.
-
Cleanup is performed using dispersive SPE (d-SPE) with appropriate sorbents.
-
The final extract is diluted 5-fold before injection.
-
-
Liquid Chromatography (Shimadzu UFLCXR system):
-
Column: Kinetex Biphenyl 2.6u (50 x 2.1mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A 20-minute gradient is employed.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry (Sciex Triple Quad™ 3500):
-
Ionization Mode: ESI Positive.
-
Scan Type: Scheduled MRM™ Pro Algorithm.
-
MRM Transitions: Optimized transitions are used for quantification and qualification.
-
Source Temperature: 400°C.
-
Thermo Scientific™ Q Exactive™ Focus Orbitrap Method[4]
-
Sample Preparation: A generic QuEChERS extraction is typically used for multi-residue pesticide analysis in food matrices.
-
Liquid Chromatography: UHPLC system is used for fast separations.
-
Mass Spectrometry (Q Exactive™ Focus):
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full scan MS with data-dependent MS/MS (dd-MS2) or Variable Data Independent Acquisition (vDIA).
-
Resolution: 70,000 FWHM is often used to achieve high selectivity and mass accuracy.
-
Mass Accuracy: < 5 ppm is the standard for identification.
-
Experimental Workflow and Signaling Pathways
To visualize the analytical process, the following diagrams illustrate a typical experimental workflow for this compound detection and a conceptual representation of the mass spectrometry signaling pathway.
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Conceptual signaling pathway in a triple quadrupole mass spectrometer for MRM analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal Procedures for Thiabendazole-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Thiabendazole-13C6, a labeled internal standard used in quantitative analysis. Adherence to these guidelines is essential due to the ecotoxicity of thiabendazole.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] In case of insufficient ventilation, wear suitable respiratory equipment.[1]
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product.[1]
-
First Aid:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Skin Contact: Immediately wash with soap and water and rinse thoroughly.[3]
-
Eye Contact: Rinse the opened eye for several minutes under running water.[3] If irritation persists, consult a physician.[1]
-
Ingestion: If swallowed, and if symptoms persist, consult a doctor.[2][3]
-
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with all applicable federal, state, and local regulations.[4][5] The following protocol outlines the general steps for its safe disposal as a hazardous chemical waste.
Step 1: Waste Classification and Segregation
-
Hazardous Waste Determination: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[5] Given that Thiabendazole is very toxic to aquatic life with long-lasting effects, it should be treated as a hazardous waste.[1][2][5]
-
Segregation: It is crucial to segregate chemical waste by type to prevent dangerous reactions.[6][7] Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[5] Keep solid and liquid waste separate.[6]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.[6][8][9] Plastic containers are often preferred for chemical waste.[4] For liquid waste, do not fill the container to more than 90% of its capacity.[9]
-
Labeling: Clearly label the waste container with a hazardous waste tag.[9] The label must include:
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[4][10] Ensure the storage area has secondary containment, such as a spill tray, to contain any potential leaks.[6][8]
-
Accumulation Limits: Be aware of the maximum accumulation limits for hazardous waste in an SAA, which is typically 55 gallons of hazardous waste or one quart of acutely toxic chemical waste.[4][11]
Step 4: Disposal of Empty Containers
-
Rinsing: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[10]
-
Disposal: After thorough rinsing and air-drying, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste, provided no solid residue remains.[10]
Step 5: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (which can be up to one year in some jurisdictions as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4][7][10]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup as required by your institution and waste disposal vendor.[8]
Quantitative Data
The following table summarizes key quantitative data related to the safe handling and disposal of Thiabendazole.
| Parameter | Value | Species | Reference |
| Oral LD50 | 2,080 mg/kg | Rat | [2] |
| SAA Accumulation Limit (Hazardous Waste) | 55 gallons | N/A | [4][11] |
| SAA Accumulation Limit (Acutely Toxic Waste) | 1 quart | N/A | [4][11] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. albaugh.com [albaugh.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. agilent.com [agilent.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Thiabendazole-13C6
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and actionable information for the safe handling and disposal of Thiabendazole-13C6, a stable isotope-labeled compound crucial for various analytical applications. By adhering to these protocols, you can minimize risks and maintain a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a foundational understanding of its toxicological profile is necessary to implement appropriate safety measures. The toxicological data for the parent compound, Thiabendazole, serves as the primary reference, as isotopic labeling does not alter its chemical reactivity.
Key Toxicological Data:
| Parameter | Value | Reference |
| Acute Oral LD50 (Rat) | 3100 mg/kg | [1] |
| Acceptable Daily Intake (ADI) | 0.1 mg/kg bw/day | [2] |
| Accepted Operator Exposure Level (AOEL) | 0.1 mg/kg bw/day | [2] |
| Acute Toxicity (Oral, Dermal) | Toxicity Category IV | [3] |
| Acute Toxicity (Inhalation) | Toxicity Category III | [3] |
| Dermal Irritation | Non-irritant | [3] |
| Eye Irritation | Non-irritant | [3] |
| Dermal Sensitization | Not a sensitizer | [3] |
Recommended Personal Protective Equipment (PPE):
Based on the safety data sheets (SDS) and toxicological information, the following PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[4] | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles.[5] | To protect eyes from dust or splashes. |
| Skin and Body Protection | Laboratory coat or disposable coveralls.[5][6] | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator with a particle filter (if dust is generated).[1] | To prevent inhalation of airborne particles. |
Experimental Protocols: Handling and Disposal
Adherence to standardized procedures is critical for both safety and experimental integrity. The following protocols provide a step-by-step guide for the routine handling and disposal of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure that the designated work area is clean and uncluttered. Verify that a calibrated analytical balance is available if weighing the solid compound.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Weighing and Solution Preparation:
-
If working with the solid form, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatula) to handle the solid.
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, thoroughly clean the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by water.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, disposable gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or in accordance with institutional guidelines.
-
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
